Novobiocin
Description
This compound is an antibiotic compound derived from Streptomyces niveus. It has a chemical structure similar to coumarin. This compound binds to DNA gyrase and blocks adenosine triphosphatase (ATPase) activity. (From Reynolds, Martindale The Extra Pharmacopoeia, 30th ed, p189) this compound sodium, a salt form of this compound, was initially approved in September 1964 and was indicated for the treatment of serious infections due to susceptible strains of Staphylococcus aureus when other less toxic antibiotics cannot be used. In 2009, the FDA determined this compound sodium was withdrawn from sale for reasons of safety or effectiveness.
This compound has been reported in Streptomyces, Streptomyces albidoflavus, and other organisms with data available.
This compound is an aminocoumarin antibiotic, produced by the actinomycete Streptomyces nivens, with antibacterial property. This compound, as well as other aminocoumarin antibiotics, inhibits bacterial DNA synthesis by targeting at the bacteria DNA gyrase and the related enzyme DNA topoisomerase IV. This antibiotic was used to treat infections by gram-positive bacteria.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and has 2 investigational indications.
An antibiotic compound derived from Streptomyces niveus. It has a chemical structure similar to coumarin. This compound binds to DNA gyrase, and blocks adenosine triphosphatase (ATPase) activity. (From Reynolds, Martindale The Extra Pharmacopoeia, 30th ed, p189)
See also: this compound Sodium (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQPYGGHQPGBLI-KGSXXDOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1476-53-5 (mono-hydrochloride salt), 4309-70-0 (calcium salt) | |
| Record name | Novobiocin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3041083 | |
| Record name | Novobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Novobiocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Sol in aq soln above pH 7.5. Practically insol in more acidic solns. Sol in acetone, ethyl acetate, amyl acetate, lower alcohols, pyridine., 9.66e-03 g/L | |
| Record name | Novobiocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01051 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NOVOBIOCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Novobiocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.3448 g/cu cm | |
| Record name | NOVOBIOCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow orthorhombic crystals from ethanol | |
CAS No. |
303-81-1 | |
| Record name | Novobiocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Novobiocin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Novobiocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01051 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Novobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Novobiocin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOVOBIOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17EC19951N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NOVOBIOCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Novobiocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152-156 °C (decomposes) | |
| Record name | NOVOBIOCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Novobiocin's Precision Strike: A Technical Guide to its Inhibition of DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the intricate mechanism by which the aminocoumarin antibiotic, novobiocin, inhibits bacterial DNA gyrase. By targeting the enzyme's ATPase activity, this compound effectively halts DNA replication and transcription, leading to bacterial cell death. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action: Competitive Inhibition of GyrB ATPase Activity
This compound's primary mode of action is the potent and specific inhibition of bacterial DNA gyrase, a type II topoisomerase essential for maintaining DNA topology.[1][2][3][4][5][6] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for the nicking and ligation of DNA, while the GyrB subunit houses the ATPase domain that powers the enzyme's supercoiling activity.[1]
This compound specifically targets the GyrB subunit, acting as a competitive inhibitor of its ATPase function.[1][7] X-ray crystallography studies have revealed that this compound and ATP share overlapping binding sites within the N-terminal domain of GyrB.[1] By binding to this site, this compound physically obstructs the binding of ATP, thereby preventing the conformational changes required for DNA strand passage and the introduction of negative supercoils.[2][8] This ultimately leads to the cessation of DNA replication and transcription, proving fatal for the bacterium.[3]
The potency of this compound against DNA gyrase is considerable, often exhibiting greater efficacy than fluoroquinolones, which target a different site on the enzyme.[1]
Quantitative Inhibition Data
The inhibitory activity of this compound against DNA gyrase has been quantified through various in vitro assays. The following table summarizes key inhibition constants.
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ | E. coli DNA Gyrase | 0.48 ± 0.14 µM | [9] |
| IC₅₀ | E. coli DNA Gyrase | 26 nM | [10] |
| Kᵢ | Bacterial DNA Gyrase | ~10 nM | [11] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values can vary depending on the specific assay conditions, including ATP concentration and the source of the enzyme.
Visualizing the Mechanism and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action and a typical experimental workflow.
This compound's Mechanism of Action on DNA Gyrase
Caption: Competitive inhibition of DNA gyrase by this compound.
Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the inhibitory effect of this compound on DNA gyrase.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, and the inhibition of this activity by this compound.
Materials:
-
Enzyme: Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Substrate: Relaxed pBR322 plasmid DNA
-
Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[12]
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
Stop Solution/Loading Dye (2X GSTEB): 40% (w/v) sucrose, 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 0.5 mg/mL bromophenol blue.
-
This compound: Stock solution in DMSO or water.
-
Other: Chloroform/isoamyl alcohol (24:1), 1% agarose gel, Tris-borate-EDTA (TBE) buffer, ethidium bromide staining solution.
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into pre-chilled reaction tubes.
-
Inhibitor Addition: Add varying concentrations of this compound to the respective tubes. Include a "no inhibitor" control (with solvent) and a "no enzyme" control.
-
Enzyme Addition: Dilute the DNA gyrase in dilution buffer and add it to all tubes except the "no enzyme" control to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2X GSTEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel in TBE buffer. Run the gel at a constant voltage (e.g., 90V for 90 minutes) to separate the supercoiled and relaxed DNA topoisomers.
-
Visualization: Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light. The degree of supercoiling will be inversely proportional to the concentration of this compound.
DNA Gyrase ATPase Assay
This assay directly measures the ATP hydrolysis activity of DNA gyrase and its inhibition by this compound. A common method involves measuring the production of inorganic phosphate (Pi).
Materials:
-
Enzyme: Purified DNA gyrase
-
Substrate: Linear or relaxed circular DNA (to stimulate ATPase activity)
-
ATP: Adenosine triphosphate
-
Reaction Buffer: Similar to the supercoiling assay buffer but may be optimized for ATPase activity.
-
Phosphate Detection Reagent: e.g., Malachite green-based reagent.
-
This compound: Stock solution.
Procedure:
-
Reaction Setup: In a microplate format, combine the reaction buffer, DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the phosphate detection reagent.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green). The amount of Pi produced is proportional to the ATPase activity. A decrease in absorbance with increasing this compound concentration indicates inhibition.
Off-Target Effects and Resistance
While highly specific for bacterial DNA gyrase, this compound has been shown to have some off-target effects. Notably, it can weakly inhibit the C-terminus of the eukaryotic Hsp90 protein at high micromolar concentrations.[1] More recently, it has been discovered that this compound can also bind to and activate the ATPase that powers lipopolysaccharide (LPS) transport in Gram-negative bacteria.[13][14][15] This interaction occurs at a site distinct from the ATP-binding pocket.[13][14][15]
Resistance to this compound can arise from mutations in the gyrB gene, leading to amino acid substitutions in the GyrB subunit that reduce the binding affinity of the drug.[16]
Conclusion
This compound serves as a classic example of a natural product antibiotic with a well-defined and potent mechanism of action. Its competitive inhibition of the DNA gyrase ATPase activity in the GyrB subunit remains a compelling target for the development of new antibacterial agents. A thorough understanding of its interaction with DNA gyrase, supported by quantitative data and robust experimental assays, is crucial for researchers and drug development professionals seeking to leverage this mechanism in the ongoing battle against bacterial infections.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vumicro.com [vumicro.com]
- 3. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 4. This compound and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase. | Semantic Scholar [semanticscholar.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Energy coupling in DNA gyrase and the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The antibiotic this compound binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. The Antibiotic this compound Binds and Activates the ATPase That Powers Lipopolysaccharide Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
The Discovery and Early History of Novobiocin: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and foundational scientific investigations of the aminocoumarin antibiotic, novobiocin. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the initial isolation of this compound from Streptomyces niveus, its structural elucidation, and its primary mechanism of action as a potent inhibitor of bacterial DNA gyrase. This guide collates quantitative data on its antibacterial spectrum, outlines the experimental protocols of the era for its production and characterization, and provides visual representations of its mechanism of action and the historical workflow of its discovery.
Discovery and Initial Isolation
This compound, an antibiotic belonging to the aminocoumarin class, was first reported in the mid-1950s.[1] It was independently discovered by researchers at Upjohn, who initially named it streptonivicin, and at Merck and Pfizer.[2] The producing organism was identified as the actinomycete Streptomyces niveus, a soil-dwelling bacterium.[1][2][3] S. niveus is also recognized as a heterotypic synonym for Streptomyces spheroides.[1]
The discovery of this compound was a product of the "golden age" of antibiotic discovery, a period characterized by systematic screening of soil microorganisms for antibacterial compounds. This era, spanning from the 1940s to the 1960s, yielded a majority of the antibiotic classes still in use today.
Chemical Structure and Elucidation
This compound is a complex molecule comprising three main structural components: a 3-amino-4,7-dihydroxycoumarin ring (ring B), a 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid moiety (ring A) linked to the coumarin via an amide bond, and the sugar L-noviose (ring C) attached through a glycosidic bond.[1]
The elucidation of this intricate structure in the 1950s was a significant achievement, relying on a combination of classical chemical and early instrumental techniques. These methods included:
-
Chemical Degradation: Controlled hydrolysis of the this compound molecule to break it down into its constituent parts (the coumarin, benzoic acid derivative, and sugar) for individual analysis.
-
Spectroscopic Analysis:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the chromophoric coumarin ring system.
-
Infrared (IR) Spectroscopy: Employed to identify functional groups such as hydroxyls, carbonyls, and amides.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): While in their nascent stages during the initial discovery, later studies extensively used these techniques to confirm the structure and stereochemistry of this compound and its degradation products.[4][5]
Mechanism of Action: Inhibition of DNA Gyrase
This compound exerts its antibacterial effect by targeting and inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[1] Specifically, this compound acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1] This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA unwinding. The disruption of this fundamental process ultimately leads to the cessation of DNA replication and bacterial cell death.
The following diagram illustrates the inhibitory effect of this compound on the DNA gyrase supercoiling cycle.
Quantitative Data: Antibacterial Spectrum
This compound exhibits potent activity primarily against Gram-positive bacteria, with limited efficacy against most Gram-negative organisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial species, compiled from early studies.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | NCTC 6571 | 0.0625 |
| Staphylococcus aureus (MRSA) | (Multiple) | 0.25 (MIC90) |
| Escherichia coli | (Multiple) | >128 |
| Streptococcus pyogenes | (Not Specified) | 0.1 - 1.0 |
| Enterococcus faecalis | (Not Specified) | 1.0 - 10.0 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
The following sections detail the methodologies employed in the mid-20th century for the production, purification, and characterization of this compound.
Fermentation of Streptomyces niveus
The production of this compound was achieved through submerged aerobic fermentation of Streptomyces niveus.
1. Inoculum Preparation:
-
A pure culture of S. niveus is grown on a suitable agar slant.
-
A loopful of the culture is transferred to a flask containing a vegetative medium.
-
The flask is incubated on a rotary shaker to promote mycelial growth.
2. Fermentation Medium:
-
A typical production medium consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, corn steep liquor), and essential minerals.
3. Fermentation Conditions:
-
The production fermenter, containing the sterilized medium, is inoculated with the vegetative culture.
-
The fermentation is carried out at a controlled temperature (typically 25-30°C) with constant aeration and agitation for several days.
-
The pH of the medium is monitored and adjusted as necessary.
4. Monitoring Production:
-
The concentration of this compound in the fermentation broth is periodically measured using bioassays or spectrophotometric methods.
Extraction and Purification of this compound
The following workflow outlines the general procedure for extracting and purifying this compound from the fermentation broth.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound was quantified by determining its MIC against various bacterial strains using broth or agar dilution methods.[6][7][8][9]
Broth Dilution Method:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in test tubes.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., McFarland 0.5 standard).
-
Inoculation: Each tube containing the antibiotic dilution is inoculated with a standardized volume of the bacterial suspension. A positive control tube (no antibiotic) and a negative control tube (no bacteria) are also included.
-
Incubation: The tubes are incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Clinical Use and Decline
This compound was initially used clinically for the treatment of infections caused by Gram-positive bacteria, particularly Staphylococcus aureus.[1] However, its use was associated with a number of adverse effects, including hypersensitivity reactions, gastrointestinal disturbances, and hematological disorders. The emergence of less toxic and more effective antibiotics, coupled with concerns about its side-effect profile, led to a decline in its clinical use. The oral form of this compound was eventually withdrawn from the market due to a lack of efficacy.[1]
Conclusion
The discovery of this compound represents a significant chapter in the history of antibiotics. Its unique chemical structure and its specific mechanism of action as a DNA gyrase inhibitor have made it a valuable tool for research in bacterial physiology and drug development. While its clinical utility has diminished, the study of this compound continues to provide important insights into antibiotic design and the mechanisms of bacterial resistance. This technical guide has provided a comprehensive overview of the foundational science behind this important antibiotic, from its discovery in the golden age of antibiotic research to its detailed characterization and mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RePub, Erasmus University Repository: this compound [repub.eur.nl]
- 3. This compound | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. rapidmicrobiology.com [rapidmicrobiology.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. integra-biosciences.com [integra-biosciences.com]
The Architecture of Novobiocin Production in Streptomyces niveus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Novobiocin, a potent aminocoumarin antibiotic, has long been a subject of scientific interest due to its unique structure and mechanism of action targeting DNA gyrase. This technical guide provides an in-depth exploration of the producing organism, Streptomyces niveus, delving into the genetic and biochemical intricacies of this compound biosynthesis. It offers a comprehensive overview of the biosynthetic gene cluster, the enzymatic pathway, fermentation parameters, and detailed protocols for the cultivation, genetic manipulation, and quantification of this important secondary metabolite. This document is intended to serve as a core resource for researchers and professionals involved in natural product discovery, antibiotic development, and microbial engineering.
Introduction
Streptomyces niveus, a Gram-positive, filamentous bacterium isolated from soil, is the primary producer of the antibiotic this compound.[1] The this compound molecule is a complex natural product composed of three distinct moieties: a 3-dimethylallyl-4-hydroxybenzoyl (ring A), a coumarin-3-amino-4,7-dihydroxy-8-methyl (ring B), and a 3-O-carbamoyl-L-noviose (ring C). Understanding the biosynthesis of this intricate molecule is crucial for endeavors in strain improvement, yield optimization, and the generation of novel analogues through biosynthetic engineering. This guide synthesizes the current knowledge on S. niveus and its production of this compound, providing both foundational information and practical methodologies.
This compound Biosynthesis
The biosynthesis of this compound is a multi-step process orchestrated by a dedicated gene cluster. The pathway involves the synthesis of the three core structural components from primary metabolic precursors, followed by their assembly and subsequent modifications.
Precursors of this compound
The three rings of this compound are derived from distinct metabolic pathways:
-
Ring A (3-dimethylallyl-4-hydroxybenzoic acid): Originates from the shikimate pathway, with tyrosine serving as a key precursor.[2] The dimethylallyl moiety is derived from the non-mevalonate pathway.[2]
-
Ring B (Coumarin): Also derived from tyrosine.[2]
-
Ring C (L-noviose): Synthesized from glucose-1-phosphate.
The this compound Biosynthetic Gene Cluster (BGC)
The this compound biosynthetic gene cluster in Streptomyces niveus (and the closely related S. spheroides) has been identified and sequenced, revealing a collection of genes responsible for the synthesis, regulation, and resistance of the antibiotic.[2] The functions of several key genes have been elucidated through genetic and biochemical studies.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Putative Function | Reference |
| novH | Non-ribosomal peptide synthetase (NRPS) adenylation domain, likely involved in the activation of tyrosine. | [2] |
| novI | Cytochrome P450 monooxygenase, involved in the β-hydroxylation of the tyrosyl-S-NovH intermediate. | [1] |
| novL | Novobiocic acid synthetase, catalyzes the amide bond formation between Ring A and Ring B. | [3] |
| novM | Noviosyl transferase, attaches the noviose sugar (Ring C) to novobiocic acid. | [1] |
| novN | O-carbamoyltransferase, responsible for the carbamoylation of the noviose sugar. | [1] |
| novP | O-methyltransferase, involved in the methylation of the noviose sugar. | [1] |
| novQ | Prenyltransferase, catalyzes the addition of the dimethylallyl group to 4-hydroxybenzoate. | [4] |
| novT | dTDP-glucose 4,6-dehydratase, involved in the biosynthesis of the deoxy-sugar moiety. | [2] |
| novU | Putative C-methyltransferase. | [2] |
| novE | Putative regulatory gene. | [4] |
| novG | Positive regulatory gene, belonging to the StrR family of transcriptional activators. | [4] |
| gyrB^r | This compound-resistant DNA gyrase B subunit, confers resistance to the producing organism. | [2] |
Enzymatic Pathway of this compound Biosynthesis
The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.
Caption: Proposed biosynthetic pathway of this compound in S. niveus.
Fermentation and Production
The production of this compound by S. niveus is influenced by various nutritional and environmental factors. Optimization of these parameters is critical for enhancing antibiotic yield.
Culture Media
Streptomyces niveus can be cultivated on both complex and chemically defined media. A commonly cited chemically defined medium (CDM) is detailed below.
Table 2: Composition of Chemically Defined Medium (CDM) for this compound Production
| Component | Concentration (g/L) |
| Glucose | 30.0 |
| Sodium Citrate | 6.0 |
| L-Proline | 6.0 |
| K₂HPO₄ | 2.0 |
| (NH₄)₂SO₄ | 1.5 |
| NaCl | 5.0 |
| MgSO₄·7H₂O | 1.0 |
| CaCl₂ | 0.4 |
| FeSO₄·7H₂O | 0.2 |
| ZnSO₄·7H₂O | 0.1 |
| pH | 7.2 |
Note: Glucose is typically sterilized separately and added aseptically before inoculation.
Influence of Media Components on this compound Production
Quantitative studies on the optimization of media components are crucial for maximizing this compound titers. While comprehensive data is dispersed across literature, some key observations have been made:
-
Carbon Sources: S. niveus exhibits diauxic growth in media containing both Krebs cycle acids and glucose, preferentially utilizing the organic acids first.[5]
-
Nitrogen Sources: The type and concentration of the nitrogen source significantly impact this compound production. High concentrations of ammonium sulfate can interfere with glucose and proline utilization, thereby reducing antibiotic yield.[6]
Table 3: Qualitative Effects of Nutrient Omission on Growth and this compound Production in CDM
| Omitted Component | Effect on Growth | Effect on this compound Production | Reference |
| Citrate | Greatly reduced | Greatly reduced | [6] |
| (NH₄)₂SO₄ | Greatly reduced | Greatly reduced | [6] |
| L-Proline | Greatly reduced | Greatly reduced | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of S. niveus and this compound production.
Cultivation of Streptomyces niveus
Objective: To cultivate S. niveus for this compound production.
Materials:
-
Streptomyces niveus strain
-
Spore stock or mycelial culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., CDM, see Table 2)
-
Baffled flasks
-
Shaking incubator
Protocol:
-
Inoculum Preparation: Inoculate 50 mL of seed medium in a 250 mL baffled flask with a loopful of S. niveus spores or a small piece of mycelial mat.
-
Incubate at 28°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.
-
Production Culture: Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.
-
Incubate at 28°C with vigorous shaking for 5-7 days.
-
Monitor growth (e.g., by measuring dry cell weight) and this compound production at regular intervals.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Methanol
-
Rotary evaporator
-
HPLC system with a UV detector and a C18 column
Protocol:
Extraction:
-
Harvest the fermentation broth by centrifugation to remove the mycelia.
-
Acidify the supernatant to pH 2.0 with HCl.[2]
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.[2]
-
Pool the organic phases and wash twice with distilled water.[2]
-
Dry the ethyl acetate extract over anhydrous Na₂SO₄.[2]
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Dissolve the residue in a known volume of methanol for analysis.[2]
Quantification by HPLC:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used. A linear gradient from 60% to 100% methanol can be effective.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 305 nm.[2]
-
Injection Volume: 20 µL.
-
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in methanol.
-
Inject the standards and the extracted sample into the HPLC system.
-
Construct a standard curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
Genetic Manipulation of Streptomyces niveus
Objective: To perform gene knockout or overexpression in S. niveus.
Note: Genetic manipulation of Streptomyces can be challenging. The following is a general workflow; specific conditions may need optimization for S. niveus.
References
- 1. BGC0000834 [mibig.secondarymetabolites.org]
- 2. Identification of the this compound Biosynthetic Gene Cluster of Streptomyces spheroides NCIB 11891 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BGC0000834 [mibig.secondarymetabolites.org]
- 5. Biosynthesis of this compound by Streptomyces niveus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
The Novobiocin Biosynthesis Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocin is an aminocoumarin antibiotic produced by Streptomyces spheroides and Streptomyces niveus. It functions by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. The unique tripartite structure of this compound, consisting of a prenylated 4-hydroxybenzoic acid moiety (Ring A), a 3-amino-4,7-dihydroxycoumarin (Ring B), and a noviose sugar (Ring C), has made its biosynthesis a subject of significant interest for antibiotic development and combinatorial biosynthesis. This guide provides an in-depth technical overview of the this compound biosynthesis pathway, including the genetic and enzymatic components, quantitative data, and detailed experimental protocols.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Streptomyces spheroides NCIB 11891. This cluster spans approximately 25.6 kb and contains 23 putative open reading frames (ORFs), with at least 11 genes directly implicated in the biosynthesis of the antibiotic.[1] The cluster also includes a resistance gene, gyrBr, which encodes a this compound-resistant DNA gyrase B subunit, protecting the producing organism.[1]
Table 1: Genes and Proposed Functions in the this compound Biosynthetic Gene Cluster
| Gene | Proposed Function | Moiety |
| novF | Prephenate decarboxylase | Ring A |
| novQ | Dimethylallyl diphosphate:4-hydroxyphenylpyruvate dimethylallyl transferase (Prenyltransferase) | Ring A |
| novH | Peptide synthetase (Tyrosyl-S-PCP formation) | Ring B |
| novI | Cytochrome P450 monooxygenase (β-hydroxylation) | Ring B |
| novJ | Benzylic oxygenase subunit | Ring B |
| novK | Benzylic oxygenase subunit | Ring B |
| novL | Novobiocic acid synthetase (Amide ligase) | A + B |
| novO | C-methyltransferase | Ring B |
| novV | Glucose-1-phosphate dTDP-transferase | Ring C |
| novT | dTDP-glucose 4,6-dehydratase | Ring C |
| novW | dTDP-4-keto-6-deoxyglucose 3,5-epimerase | Ring C |
| novU | C-methyltransferase | Ring C |
| novS | dTDP-ketoreductase | Ring C |
| novM | Noviosyltransferase (Glycosyltransferase) | B + C |
| novP | O-methyltransferase | Ring C |
| novN | Carbamoyltransferase | Ring C |
| novE | Putative regulatory protein | - |
| novG | Pathway-specific positive regulator | - |
| gyrBr | This compound resistance gene (DNA gyrase B subunit) | - |
The Biosynthetic Pathway
The biosynthesis of this compound is a convergent process where the three distinct moieties are synthesized separately and then assembled.
Biosynthesis of Ring A (3-dimethylallyl-4-hydroxybenzoic acid)
The formation of Ring A begins with prephenate, an intermediate of the shikimic acid pathway.
-
Decarboxylation: The enzyme NovF, a prephenate decarboxylase, catalyzes the conversion of prephenate to 4-hydroxyphenylpyruvate (4-HPP).[2]
-
Prenylation: NovQ, a prenyltransferase, attaches a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to 4-HPP, forming 3-dimethylallyl-4-hydroxyphenylpyruvate.[2][3]
-
Side-chain Cleavage: The propanoid side chain of the prenylated 4-HPP is then cleaved to yield the final 3-dimethylallyl-4-hydroxybenzoic acid (Ring A). The exact enzymatic machinery for this step is not fully elucidated.
Biosynthesis of Ring B (3-amino-4,7-dihydroxycoumarin)
Ring B is derived from the amino acid L-tyrosine through a series of modifications on a peptide carrier protein (PCP).
-
Activation and Thioesterification: L-tyrosine is activated as an adenylate and then thioesterified to the peptidyl carrier protein (PCP) domain of the peptide synthetase NovH.[2]
-
β-Hydroxylation: The cytochrome P450 enzyme NovI hydroxylates the β-position of the tethered tyrosine.[2]
-
Oxidation: The β-hydroxyl group is oxidized to a ketone by the heterodimeric benzylic oxygenase NovJ/NovK.[2]
-
Hydroxylation and Lactonization: A subsequent hydroxylation of the aromatic ring, followed by spontaneous lactonization, leads to the formation of the coumarin ring structure and release from NovH.
Biosynthesis of Ring C (L-noviose)
The deoxy sugar L-noviose is synthesized from glucose-1-phosphate.
-
Activation: Glucose-1-phosphate is converted to TDP-glucose by the glucose-1-phosphate dTDP-transferase NovV.[2]
-
Dehydration: NovT, a dTDP-glucose 4,6-dehydratase, converts TDP-glucose to TDP-4-keto-6-deoxy-glucose.[2]
-
Epimerization: NovW, a dTDP-4-keto-6-deoxyglucose 3,5-epimerase, catalyzes the epimerization at the C3 and C5 positions.[2]
-
Methylation: The C-methyltransferase NovU adds a methyl group at the C5 position.[2]
-
Reduction: Finally, the dTDP-ketoreductase NovS reduces the keto group at C4 to produce TDP-L-noviose.[2]
Assembly and Final Tailoring Steps
The three moieties are assembled and further modified to yield the final this compound product.
-
Amide Bond Formation: NovL, an ATP-dependent novobiocic acid synthetase, catalyzes the formation of an amide bond between the carboxyl group of Ring A and the amino group of Ring B to form novobiocic acid.[2]
-
C-Methylation of Ring B: The C-methyltransferase NovO methylates the C8 position of the coumarin ring of novobiocic acid.[4]
-
Glycosylation: NovM, a noviosyltransferase, attaches TDP-L-noviose (Ring C) to the hydroxyl group of the methylated novobiocic acid, forming desmethyl-descarbamoyl-novobiocin.[2][5]
-
O-Methylation of Ring C: The O-methyltransferase NovP methylates the 4'-hydroxyl group of the noviose moiety.[2][6]
-
Carbamoylation: In the final step, the carbamoyltransferase NovN transfers a carbamoyl group to the 3'-hydroxyl group of the noviose sugar, completing the synthesis of this compound.[2][7]
Quantitative Data
Quantitative analysis of the this compound biosynthetic enzymes is crucial for understanding the pathway flux and for engineering improved production strains. The following tables summarize the available kinetic data for some of the key enzymes.
Table 2: Kinetic Parameters of NovQ (Prenyltransferase) [3]
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| 4-Hydroxyphenylpyruvate (4-HPP) | 120 ± 10 | 0.25 ± 0.01 | 2.1 x 103 |
| Dimethylallyl diphosphate (DMAPP) | 80 ± 5 | 0.24 ± 0.01 | 3.0 x 103 |
Table 3: Catalytic Efficiency of NovM (Noviosyltransferase) [5]
| Substrate | kcat (min-1) |
| Novobiocic acid & TDP-L-noviose | >300 |
Note: Detailed kinetic parameters (Km) for NovM were not provided in the cited literature.
Table 4: Production Titers of this compound in Heterologous Hosts
| Host Strain | Production Medium | This compound Titer (mg L-1) | Reference |
| S. coelicolor M512 | GYM | ~24 | [8] |
| S. coelicolor M512 (deepwell) | GYM + copolymer | 54 | [8] |
| S. coelicolor M512 (deepwell, novG overexpression) | GYM + copolymer | 163 | [8] |
Experimental Protocols
Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor
This protocol describes the transfer of the this compound biosynthetic gene cluster from a cosmid into S. coelicolor for heterologous production.
Materials:
-
E. coli DH5α containing the this compound gene cluster on a SuperCos1-based cosmid.
-
E. coli ET12567/pUZ8002.
-
Streptomyces coelicolor M1152 (or other suitable host).
-
Antibiotics: apramycin, kanamycin, nalidixic acid.
-
Standard molecular biology reagents and equipment.
Procedure:
-
Isolate the cosmid DNA containing the this compound gene cluster from an overnight culture of E. coli DH5α using a standard plasmid isolation kit.
-
Transform the methylation-deficient E. coli strain ET12567/pUZ8002 with the isolated cosmid DNA by electroporation. Select for transformants on LB agar containing the appropriate antibiotics (e.g., apramycin or kanamycin for the cosmid and chloramphenicol for pUZ8002).
-
Prepare spores of S. coelicolor M1152 grown on SFM agar.
-
Perform intergeneric conjugation between the E. coli donor strain and S. coelicolor recipient spores on SFM agar.
-
After incubation, overlay the plates with nalidixic acid to select against the E. coli donor and the appropriate antibiotic (apramycin or kanamycin) to select for S. coelicolor exconjugants that have integrated the cosmid.
-
Isolate single exconjugant colonies and prepare spore stocks.
-
For production, inoculate 108 spores into 10 ml of 2xYT medium and germinate for 7 hours at 30°C.[9]
-
Harvest the germinated spores by centrifugation, resuspend in GYM medium, and inoculate into 50 ml of GYM medium in a 250 ml flask.[9]
-
Incubate the production culture at 30°C with shaking for 5-7 days.
-
Analyze the culture supernatant for this compound production by HPLC.
Gene Inactivation in Streptomyces spheroides using PCR Targeting
This protocol outlines the general steps for creating a gene deletion mutant in S. spheroides using λ-Red-mediated homologous recombination (PCR targeting).
Materials:
-
Cosmid containing the this compound gene cluster.
-
E. coli BW25113/pIJ790.
-
pIJ773 plasmid (template for apramycin resistance cassette).
-
S. spheroides.
-
Primers with 39-nucleotide homology extensions flanking the target gene.
-
Standard molecular biology reagents and equipment.
Procedure:
-
Design primers for the amplification of the apramycin resistance cassette from pIJ773. The primers should include 39-nucleotide extensions that are homologous to the regions immediately upstream and downstream of the target nov gene.
-
Perform PCR to amplify the resistance cassette.
-
Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the cosmid with the this compound gene cluster.
-
Induce the expression of the λ-Red recombinase system in the E. coli cells.
-
Transform the induced E. coli cells with the purified PCR product (the resistance cassette).
-
Select for transformants where the target nov gene on the cosmid has been replaced by the apramycin resistance cassette.
-
Isolate the mutated cosmid DNA.
-
Introduce the mutated cosmid into S. spheroides via protoplast transformation or conjugation.
-
Select for colonies that have undergone homologous recombination, resulting in the replacement of the chromosomal copy of the nov gene with the resistance cassette. This is typically done by selecting for apramycin resistance and screening for the loss of the cosmid vector marker (e.g., kanamycin resistance).
-
Verify the gene deletion in the mutant strain by PCR analysis and Southern blotting.
Purification of His-tagged Nov Enzymes
This is a general protocol for the purification of N- or C-terminally His-tagged Nov enzymes expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) carrying the expression plasmid for the His-tagged Nov enzyme.
-
LB medium with appropriate antibiotic.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Ni-NTA agarose resin.
-
Chromatography column.
Procedure:
-
Inoculate a starter culture of the E. coli expression strain and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow for 4-16 hours at an appropriate temperature (e.g., 18-30°C).
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged Nov enzyme with elution buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Enzyme Assay Protocols
Detailed protocols for assaying the activity of each Nov enzyme are essential for their characterization. Below are outlines for selected enzyme assays.
NovL (Novobiocic Acid Synthetase) Assay: This assay can be performed using an ESI-MS-based method to monitor the formation of novobiocic acid.[7]
-
Reaction Mixture: Buffer (e.g., 50 mM HEPES, pH 7.5), 10 mM MgCl2, 5 mM ATP, Ring A (3-dimethylallyl-4-hydroxybenzoic acid), Ring B (3-amino-4,7-dihydroxycoumarin), and purified NovL enzyme.
-
Incubation: Incubate at 30°C.
-
Analysis: At various time points, quench the reaction (e.g., with methanol) and analyze the formation of novobiocic acid by ESI-MS.
NovM (Noviosyltransferase) Assay: This assay can also be monitored by ESI-MS for the formation of desmethyl-descarbamoyl-novobiocin.[7]
-
Reaction Mixture: Buffer, methylated novobiocic acid, TDP-L-noviose, and purified NovM enzyme.
-
Incubation: Incubate at 30°C.
-
Analysis: Monitor the formation of the glycosylated product by ESI-MS over time.
NovQ (Prenyltransferase) Assay: This assay measures the transfer of a dimethylallyl group to 4-HPP.
-
Reaction Mixture: Buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM MgCl2, 4-HPP, [14C]-DMAPP, and purified NovQ enzyme.
-
Incubation: Incubate at 37°C.
-
Analysis: Stop the reaction and extract the radioactive product. Quantify the product formation by scintillation counting or HPLC with a radioactivity detector.
Conclusion
The study of the this compound biosynthesis pathway provides a fascinating example of the intricate enzymatic machinery involved in the production of complex natural products. The elucidation of the gene cluster and the characterization of the individual biosynthetic steps have opened up avenues for the engineered production of novel aminocoumarin antibiotics with potentially improved therapeutic properties. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further unravel the intricacies of this compound biosynthesis and to harness its potential for drug discovery and development.
References
- 1. Identification of the this compound Biosynthetic Gene Cluster of Streptomyces spheroides NCIB 11891 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. NovQ is a prenyltransferase capable of catalyzing the addition of a dimethylallyl group to both phenylpropanoids and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CouO and NovO: C-methyltransferases for tailoring the aminocoumarin scaffold in coumermycin and this compound antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Crystal Structure of the this compound Biosynthetic Enzyme NovP: The First Representative Structure for the TylF O-Methyltransferase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric characterization of a three-enzyme tandem reaction for assembly and modification of the this compound skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Streptomyces coelicolor host for the heterologous expression of Type III polyketide synthase genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Chemical Properties of Novobiocin
For Researchers, Scientists, and Drug Development Professionals
Novobiocin, an aminocoumarin antibiotic originally isolated from Streptomyces niveus, has been a subject of scientific interest due to its potent antibacterial activity.[1] This technical guide provides a comprehensive overview of the core structural and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure
This compound is a complex natural product with the IUPAC name 4-Hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)benzamido]-8-methylcoumarin-7-yl 3-O-carbamoyl-5,5-di-C-methyl-α-L-lyxofuranoside.[1] Its molecular formula is C₃₁H₃₆N₂O₁₁[1][2], and it has a molar mass of 612.632 g/mol .[1] The structure is comprised of three distinct moieties: a benzoic acid derivative (ring A), a coumarin residue (ring B), and a sugar derivative, L-noviose (ring C).[1]
Caption: Chemical structure of this compound highlighting its three main components.
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation and delivery. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₆N₂O₁₁ | [1][2] |
| Molar Mass | 612.632 g/mol | [1] |
| Melting Point | 152-156 °C (decomposes) | [1][2] |
| pKa₁ (Coumarin hydroxyl) | 4.3 | [2][3] |
| pKa₂ (Phenolic hydroxyl) | 9.1 | [3] |
| Solubility (Water) | Practically insoluble in acidic solutions; soluble above pH 7.5. The amorphous form is significantly more soluble than the crystalline form. The sodium salt is freely soluble (approx. 100 mg/mL). | [2][3][4][5] |
| Solubility (Organic Solvents) | Soluble in acetone, ethyl acetate, amyl acetate, lower alcohols, and pyridine. Also soluble in ethanol, methanol, DMF, and DMSO. | [2][6] |
| Optical Rotation [α]D²⁴ | -63.0° (c = 1 in ethanol) | [2][3] |
| UV Absorption Maxima (λmax) | 324 nm (in 0.1N methanolic HCl), 307 nm (in 0.1N NaOH), 390 nm (in pH 7 phosphate buffer) | [3] |
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and transcription.[7][8] Specifically, this compound targets the GyrB subunit of the enzyme, acting as a competitive inhibitor of the ATPase activity.[1][9] This prevents the enzyme from introducing negative supercoils into the DNA, ultimately leading to a cessation of DNA synthesis and cell death.[7][8] In addition to its antibacterial properties, this compound has also been shown to weakly inhibit the C-terminal domain of the eukaryotic Hsp90 protein.[1]
Caption: Mechanism of action of this compound on bacterial DNA gyrase.
Biosynthesis
The biosynthesis of this compound is a complex process involving multiple enzymatic steps. The three core components of the molecule are synthesized via distinct pathways:
-
Ring A (3-dimethylallyl-4-hydroxybenzoic acid): Derived from prephenate and dimethylallyl pyrophosphate.[1]
-
Ring B (aminocoumarin): Derived from L-tyrosine.[1]
-
Ring C (L-noviose): Derived from glucose-1-phosphate.[1]
The biosynthetic gene cluster for this compound has been identified in Streptomyces spheroides.[1]
Caption: Simplified overview of the this compound biosynthetic pathway.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of this compound. Below are outlines for key analytical methods.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against a specific bacterial strain can be determined using the broth microdilution method.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
High-Performance Liquid Chromatography (HPLC) for Quantification
A reverse-phase HPLC method can be employed for the quantification of this compound.
Methodology:
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.005 M 1-heptanesulfonate, sodium salt) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 20:80).[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength of 254 nm.[10]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent and filter through a 0.45 µm filter before injection.
-
Quantification: Create a standard curve using known concentrations of a this compound reference standard to quantify the amount in the sample.
This technical guide provides a foundational understanding of the structure and chemical properties of this compound. For further in-depth analysis and specific applications, consulting the primary literature is recommended.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. vumicro.com [vumicro.com]
- 8. Mode of Action of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
The Molecular Targets of Novobiocin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Novobiocin, an aminocoumarin antibiotic produced by Streptomyces niveus, has long been recognized for its potent antibacterial activity. Its clinical use, however, has been hampered by issues of toxicity and the development of resistance. Despite its limited therapeutic application, this compound remains a valuable tool for researchers due to its well-defined mechanism of action and its interaction with multiple, evolutionarily conserved targets. This technical guide provides an in-depth exploration of the molecular targets of this compound, with a focus on its primary bacterial target, DNA gyrase, and its significant eukaryotic target, the 90-kDa heat shock protein (Hsp90). Furthermore, this guide delves into other identified targets, including topoisomerase IV, polymerase theta, and the lipopolysaccharide transporter complex, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to offer a comprehensive resource for researchers in drug discovery and molecular biology.
Primary Molecular Target: Bacterial DNA Gyrase
The principal mechanism of this compound's antibacterial effect is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1] DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA unwinding.
Mechanism of Action
This compound acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1] By binding to the ATP-binding site on GyrB, this compound prevents the hydrolysis of ATP, which is necessary to energize the strand-passage reaction of the enzyme. This inhibition blocks the supercoiling function of gyrase, leading to the cessation of DNA replication and ultimately, bacterial cell death. X-ray crystallography studies have confirmed that this compound and ATP have overlapping binding sites on the GyrB subunit.
Quantitative Inhibition Data
The inhibitory potency of this compound against DNA gyrase has been quantified in various studies.
| Target Enzyme | Assay Type | Parameter | Value | Reference |
| E. coli DNA Gyrase | Supercoiling Assay | IC50 | 0.48 ± 0.14 µM | [2] |
| E. coli DNA Gyrase | ATPase Assay | Ki | ~10 nM | [3] |
| S. aureus DNA Gyrase | Supercoiling Assay | IC50 | <0.004 - 0.19 µM | [4] |
| M. tuberculosis DNA Gyrase | Supercoiling Assay | IC50 | Not explicitly stated, but potent inhibition shown | [5] |
| E. coli DNA Gyrase (R136H mutant) | Isothermal Titration Calorimetry | Kd | 1200 nM (wild-type Kd = 32 nM) | [6] |
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence and absence of an inhibitor.
Materials:
-
Purified DNA gyrase (e.g., from E. coli or M. tuberculosis)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase Assay Buffer (5X): 250 mM HEPES-KOH (pH 7.9), 30 mM Magnesium Acetate, 20 mM DTT, 5 mM ATP, 500 mM Potassium Glutamate, 10 mM Spermidine, 0.25 mg/mL Albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% Glycerol.
-
This compound stock solution (in DMSO)
-
Quench Buffer: 250 mM EDTA, 50% Glycerol, 0.025% Bromophenol Blue.
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a reaction mix containing Assay Buffer (1X final concentration), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and sterile water to the desired volume.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a control) to the reaction tubes.
-
Enzyme Addition: Add a pre-determined amount of DNA gyrase to each reaction tube to initiate the reaction. The amount of enzyme should be sufficient to fully supercoil the plasmid in the control reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Quenching: Stop the reactions by adding Quench Buffer.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until the supercoiled and relaxed forms of the plasmid are well-separated.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The degree of supercoiling is determined by the migration of the plasmid DNA; supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.
Workflow for DNA Gyrase Supercoiling Assay:
Eukaryotic Target: Heat Shock Protein 90 (Hsp90)
This compound also interacts with the eukaryotic molecular chaperone Hsp90, albeit with lower affinity than for its primary bacterial target.[7][8] Hsp90 is crucial for the stability and function of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation, making it an attractive target for cancer therapy.
Mechanism of Action
Unlike many Hsp90 inhibitors that target the N-terminal ATP-binding site, this compound binds to a distinct, second ATP-binding site located in the C-terminus of the chaperone.[9] This interaction disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. The binding of this compound to the C-terminal domain induces a conformational change in Hsp90, which is thought to represent the "client-release" state of the chaperone.[10] This leads to the dissociation of client proteins and co-chaperones like Cdc37.[10]
Quantitative Inhibition Data
This compound itself is a weak inhibitor of Hsp90 function. However, its scaffold has served as a template for the development of more potent C-terminal Hsp90 inhibitors.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | SKBr3 (breast cancer) | Client Protein Degradation | IC50 | ~700 µM | [7][11][12] |
| This compound | Prostate Cancer Cells | Client Protein Degradation | IC50 | ~400 µM | [13] |
| F-4 (this compound Analog) | Prostate Cancer Cells | Surface Plasmon Resonance | Kd | 100 µM | [13] |
| A4 (this compound Analog) | Breast and Prostate Cancer Cells | Client Protein Degradation | Effective Concentration | 1 µM | [14] |
Signaling Pathways Affected by Hsp90 Inhibition
Inhibition of Hsp90 by this compound and its analogs leads to the degradation of numerous client proteins, thereby disrupting multiple signaling pathways critical for cancer cell proliferation and survival.
Experimental Protocol: Hsp90 Client Protein Degradation Assay (Western Blot)
This method assesses the ability of an Hsp90 inhibitor to induce the degradation of its client proteins in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, LNCaP, SKBr3)
-
Cell culture medium and supplements
-
This compound or analog stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, HIF-1α, AR) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the Hsp90 inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add ECL substrate, and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of the client proteins in treated versus untreated cells.
Other Molecular Targets of this compound
Beyond DNA gyrase and Hsp90, this compound has been shown to interact with several other proteins, expanding its potential pharmacological profile.
DNA Topoisomerase IV
In some bacteria, particularly Gram-positives, DNA topoisomerase IV is a secondary target of this compound.[15] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes after replication. Similar to its action on DNA gyrase, this compound inhibits the ATPase activity of the ParE subunit of topoisomerase IV.[16] However, the inhibition of topoisomerase IV by this compound is generally less potent than its inhibition of DNA gyrase.[15] In E. coli, a mutation in the ParE subunit can confer approximately 40-fold resistance to this compound in vitro.[16][17]
| Target Enzyme | Assay Type | Parameter | Value | Reference |
| E. coli Topoisomerase IV | Relaxation Assay | IC50 | ~8 µM | [3] |
| E. coli Topoisomerase IV | Decatenation Assay | IC50 | ~4 µM | [3] |
| S. pneumoniae Topoisomerase IV | Decatenation Assay | Inhibitory Concentration | 8-40 µg/ml | [18] |
Polymerase Theta (Polθ)
Recent studies have identified this compound as a first-in-class inhibitor of the ATPase activity of polymerase theta (Polθ), a key enzyme in microhomology-mediated end joining (MMEJ), an alternative DNA double-strand break repair pathway.[19][20][21][22] this compound acts as a non-competitive inhibitor of ATP hydrolysis by binding to an allosteric site, which in turn blocks the binding of single-stranded DNA (ssDNA) and inhibits the stimulation of Polθ's ATPase activity.[19][23][24][25] This makes Polθ an attractive target in cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.
| Target Enzyme | Assay Type | Parameter | Value | Reference |
| Human Polymerase Theta | ADP-Glo Assay | IC50 | 24 µM | [26] |
Lipopolysaccharide (LPS) Transporter ATPase (LptB)
Interestingly, in Gram-negative bacteria, this compound has been found to bind to and activate the ATPase activity of LptB, a component of the LptBFGC complex responsible for transporting lipopolysaccharide to the outer membrane.[27][28] this compound does not bind to the ATP-binding site but rather to an interface between the ATPase and transmembrane subunits.[27][29] This stimulation of LPS transport can paradoxically increase the resistance of some bacterial strains to this compound by restoring outer membrane integrity.[27] The binding affinity of a fluorinated this compound analog to LptB was determined to be in the low micromolar range.[27]
| Target | Method | Parameter | Value | Reference |
| E. coli LptB | Solution NMR with fluorinated analog | Kd | Low micromolar | [27] |
| A. baumannii LptB2FGC | In vitro photocrosslinking | - | Stimulation of LPS transport | [30] |
Conclusion
This compound's multifaceted interactions with a range of molecular targets underscore its significance as a tool for chemical biology and drug discovery. While its clinical utility as an antibiotic is limited, the detailed understanding of its mechanisms of action continues to provide valuable insights into fundamental cellular processes. Its inhibitory effects on bacterial DNA gyrase and eukaryotic Hsp90 have been extensively studied, revealing key aspects of topoisomerase function and chaperone-mediated protein folding. The more recent discoveries of its activity against polymerase theta and the LPS transporter complex open new avenues for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The data and protocols presented in this guide offer a solid foundation for researchers seeking to leverage the unique properties of this compound in their scientific endeavors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. inspiralis.com [inspiralis.com]
- 6. rcsb.org [rcsb.org]
- 7. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The heat shock protein 90 antagonist this compound interacts with a previously unrecognized ATP-binding domain in the carboxyl terminus of the chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces a distinct conformation of Hsp90 and alters Hsp90-cochaperone-client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of a novel this compound analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hsp90 inhibitors identified from a library of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alteration of Escherichia coli Topoisomerase IV to this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alteration of Escherichia coli topoisomerase IV to this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "this compound Blocks Nucleic Acid Binding to Polθ and Inhibits Stimulatio" by Aleem Syed, Frantisek Filandr et al. [digitalcommons.library.tmc.edu]
- 22. This compound blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity (Journal Article) | OSTI.GOV [osti.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. researchgate.net [researchgate.net]
- 26. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The antibiotic this compound binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Antibiotic this compound Binds and Activates the ATPase That Powers Lipopolysaccharide Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. This compound enhances polymyxin activity by stimulating lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
Novobiocin as an Hsp90 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are implicated in oncogenesis. Its role in maintaining the conformational integrity of key signaling proteins makes it a compelling target for cancer therapy. Novobiocin, a member of the aminocoumarin class of antibiotics, has been identified as an inhibitor of Hsp90, exerting its effects through a mechanism distinct from the well-characterized N-terminal ATP-binding pocket inhibitors. This technical guide provides an in-depth overview of this compound's interaction with Hsp90, including its binding kinetics, mechanism of action, and its effects on cancer cell signaling and viability. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and its analogues as potential therapeutic agents.
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in cellular homeostasis by facilitating the proper folding, stabilization, and activation of a diverse set of "client" proteins.[1][2] These clients include numerous kinases, transcription factors, and other proteins that are integral to signal transduction pathways governing cell proliferation, survival, and differentiation.[3] In cancer cells, Hsp90 is often overexpressed and is essential for maintaining the function of mutated or overexpressed oncoproteins, thereby supporting malignant growth and survival.[4] This dependency makes Hsp90 an attractive target for anticancer drug development.
This compound, an antibiotic traditionally used against Gram-positive bacteria, has been identified as a C-terminal inhibitor of Hsp90.[3] Unlike the majority of Hsp90 inhibitors in clinical development that target the N-terminal ATP-binding site (e.g., geldanamycin and its derivatives), this compound interacts with a distinct, second ATP-binding site located in the C-terminal domain of the chaperone.[3] This alternative mechanism of action presents a unique therapeutic opportunity, potentially circumventing some of the limitations associated with N-terminal inhibitors, such as the induction of the heat shock response.[5]
This guide will delve into the technical details of this compound's function as an Hsp90 inhibitor, providing researchers and drug development professionals with a comprehensive resource to understand and further investigate its therapeutic potential.
Mechanism of Action
This compound exerts its inhibitory effect on Hsp90 by binding to a nucleotide-binding pocket in the C-terminal domain.[3] This interaction disrupts the chaperone's conformational cycle, which is tightly regulated by ATP binding and hydrolysis. The binding of this compound to the C-terminus allosterically affects the N-terminal domain, inhibiting its ATPase activity and preventing the conformational changes necessary for client protein activation and release.[6]
The inhibition of the Hsp90 chaperone cycle by this compound leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[3] Key oncoproteins that are clients of Hsp90 and are destabilized by this compound treatment include HER2 (ErbB2), Raf-1, and mutant p53.[7] The degradation of these critical signaling molecules disrupts multiple oncogenic pathways simultaneously, leading to cell cycle arrest and apoptosis in cancer cells.
A significant advantage of C-terminal Hsp90 inhibitors like this compound is their failure to induce a robust heat shock response.[5] N-terminal inhibitors often lead to the dissociation of the heat shock factor 1 (HSF1) from the Hsp90 complex, triggering the transcription of heat shock proteins, including Hsp70 and Hsp90 itself, which can be a pro-survival mechanism for cancer cells. By not activating this response, this compound and its analogues may offer a more sustained and effective inhibition of the Hsp90 chaperone system.
Quantitative Data
The following tables summarize the binding affinity and cellular potency of this compound and its key analogues as Hsp90 inhibitors.
Table 1: Binding Affinity of this compound and Analogues for Hsp90
| Compound | Binding Site | Method | Dissociation Constant (Kd) | Reference |
| This compound | C-terminus | Not explicitly found | Not explicitly found | |
| F-4 (this compound Analogue) | C-terminus | Surface Plasmon Resonance (SPR) | 100 µM | [1] |
Table 2: In Vitro and Cellular Activity of this compound and Analogues
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | SKBr3 | Cell Proliferation | ~700 µM | [3] |
| F-4 (this compound Analogue) | LNCaP | Cell Proliferation | 1.1 µM (72h) | [1] |
| F-4 (this compound Analogue) | PC-3 | Cell Proliferation | 0.9 µM (72h) | [1] |
| Analogue 19 | A2780 | Cell Proliferation | 0.4 µM | [8] |
| DHN2 (this compound Analogue) | SKBr3 | Cell Proliferation | ~50 µM | [9] |
Experimental Protocols
Hsp90 ATPase Activity Assay
This protocol describes a coupled-enzyme assay to measure the ATPase activity of Hsp90, which is inhibited by this compound. The assay couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified Hsp90 protein
-
This compound or analogue
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH in a 96-well plate.
-
Add purified Hsp90 to the desired final concentration.
-
Add this compound or the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction. The rate is proportional to the decrease in NADH concentration.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC₅₀ value.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the procedure to assess the effect of this compound on the levels of Hsp90 client proteins in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SKBr3, PC-3)
-
Cell culture medium and supplements
-
This compound or analogue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using ECL reagents and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound or analogue
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control and incubate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC₅₀ value.
Co-Immunoprecipitation (Co-IP) of Hsp90 and Client Proteins
This protocol is used to investigate the effect of this compound on the interaction between Hsp90 and its client proteins.
Materials:
-
Cultured cells
-
This compound or analogue
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Antibody against Hsp90 or a specific client protein
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli buffer)
-
Western blot reagents (as described in Protocol 4.2)
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hsp90) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest and Hsp90.
Visualizations
The following diagrams illustrate key concepts related to this compound's inhibition of Hsp90.
Caption: Hsp90 Chaperone Cycle and this compound Inhibition.
Caption: Hsp90 Inhibitor Screening Workflow.
Conclusion
This compound represents a distinct class of Hsp90 inhibitors with a mechanism of action that offers potential advantages over traditional N-terminal inhibitors. By targeting the C-terminal ATP-binding site, this compound and its analogues can effectively induce the degradation of key oncoproteins without triggering the pro-survival heat shock response. While the parent compound exhibits modest potency, synthetic analogues have demonstrated significantly improved activity, highlighting the therapeutic potential of this scaffold. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the development of C-terminal Hsp90 inhibitors as a novel strategy in cancer therapy. Continued investigation into the structure-activity relationships and pharmacokinetics of this compound analogues is warranted to advance these promising compounds towards clinical application.
References
- 1. Characterization of a novel this compound analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Elucidation of the Hsp90 C-terminal Inhibitor Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances toward the Development of Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
The Antibacterial Spectrum of Novobiocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocin is an aminocoumarin antibiotic originally isolated from Streptomyces niveus. It functions by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[1][2][3] This document provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its activity against a range of clinically relevant bacteria. It includes quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and testing workflows.
Mechanism of Action
This compound exerts its antibacterial effect by targeting the GyrB subunit of DNA gyrase, competitively inhibiting its ATPase activity.[1][2][3] This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[4][5][6] At higher concentrations, this compound can also inhibit the ATPase activity of topoisomerase IV, another type II topoisomerase involved in chromosome decatenation.[7][8] The disruption of these essential enzymatic processes ultimately leads to the cessation of DNA synthesis and bacterial cell death.[4]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
Antibacterial Spectrum: Quantitative Data
The in vitro activity of this compound is primarily directed against Gram-positive bacteria, with limited activity against some Gram-negative species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against a variety of clinically significant bacteria. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), where data is available.
Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | - | 0.125 - >128 | - | - | [3] |
| Staphylococcus epidermidis | - | - | - | - | [9] |
| Staphylococcus saprophyticus | - | 16 | - | - | [3] |
| Enterococcus faecium (vancomycin- and ampicillin-resistant) | 60 | ≤0.5 - ≤2 | - | - | [10] |
| Streptococcus pneumoniae | - | 0.25 - 0.5 | - | - | [11] |
| Streptococcus pneumoniae (multiply antibiotic-resistant) | 10 | - | - | - | [12] |
| Streptococcus pyogenes | - | - | - | - | [13][14] |
| Streptococcus agalactiae | - | - | - | - | [15][16] |
Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | - | >128 | - | - | [8] |
| Haemophilus influenzae | - | ≥2.5 | - | - | [17][18] |
| Neisseria gonorrhoeae | - | - | - | - | [19][20] |
| Moraxella catarrhalis | - | - | - | - | [21][22] |
Experimental Protocols for Susceptibility Testing
The determination of the antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[2][23][24]
Broth Microdilution Method (based on CLSI M07-A10)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound powder in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.
2. Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
3. Inoculum Preparation:
-
From a pure 18-24 hour culture, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion Method (based on CLSI M02-A13)
This method provides a qualitative assessment of susceptibility.
1. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[7][25]
2. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
3. Application of this compound Disk:
-
Aseptically apply a 5 µg this compound disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
5. Interpretation of Results:
-
Measure the diameter of the zone of inhibition around the disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI. For staphylococci, a zone of inhibition of ≥17 mm is considered susceptible, while ≤16 mm is considered resistant.[9]
Experimental Workflow for Antibiotic Susceptibility Testing
Caption: A generalized workflow for determining antibiotic susceptibility.
Conclusion
This compound demonstrates potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium. Its efficacy against Gram-negative organisms is generally limited. The standardized methods for susceptibility testing, such as broth microdilution and disk diffusion, are essential for accurately determining the in vitro activity of this compound and guiding its potential therapeutic applications. Further research into its synergistic effects with other antibiotics and its potential to overcome resistance mechanisms will be valuable for its repositioning in clinical practice.
References
- 1. mylens.ai [mylens.ai]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. dokumen.pub [dokumen.pub]
- 4. This compound and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One moment, please... [crcooper01.people.ysu.edu]
- 10. Effect of the bacterial DNA gyrase inhibitors, this compound, nalidixic acid, and oxolinic acid, on oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of this compound and amoxicillin in experimental sepsis caused by beta-lactam-susceptible and highly resistant pneumococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Susceptibility of multiply antibiotic-resistant pneumococci to the new quinoline antibiotics, nalidixic acid, coumermycin, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Activity of penicillin and this compound against bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ANTIMICROBIAL SUSCEPTIBILITY OF Streptococcus agalactiae ISOLATED FROM PREGNANT WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound resistance marker in Haemophilus influenzae that is not expressed on a plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. recentscientific.com [recentscientific.com]
- 19. Evaluation of Neisseria gonorrhoeae Isolates Susceptibility to Antibiotics in Zhejiang Province Since 2007 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial susceptibility of Neisseria gonorrhoeae in Barcelona during a five-year period, 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 24. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Novobiocin's Mode of Action in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antibacterial activity of novobiocin against Escherichia coli. The document details the primary and secondary cellular targets, the biochemical consequences of drug-target interaction, and the mechanisms of resistance. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz illustrate critical pathways and workflows.
Executive Summary
This compound, an aminocoumarin antibiotic, exerts its bacteriostatic effect on Escherichia coli primarily by inhibiting the bacterial type II topoisomerase, DNA gyrase. This inhibition occurs through a competitive binding mechanism to the ATPase subunit, GyrB, thereby preventing the enzyme from introducing negative supercoils into the bacterial chromosome. This disruption of DNA topology is critical, leading to the cessation of DNA replication and ultimately inhibiting cell division. A secondary target in E. coli has been identified as topoisomerase IV, which is also inhibited by a similar mechanism, albeit with lower affinity. Resistance to this compound in E. coli predominantly arises from specific mutations within the gyrB gene, which alter the drug-binding site.
Core Mechanism of Action
The primary mode of action of this compound in E. coli is the specific targeting of the B subunit of DNA gyrase (GyrB).[1][2] DNA gyrase is an essential enzyme responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication, transcription, and recombination.[3][4][5]
This compound acts as a competitive inhibitor of the ATPase activity of the GyrB subunit.[6] By binding to the ATP-binding pocket on GyrB, this compound prevents the hydrolysis of ATP, which is the energy source for the supercoiling reaction.[7][8] This inhibition blocks the conformational changes in the gyrase enzyme necessary to pass a segment of DNA through a transient double-strand break, thus halting the supercoiling process. The result is an accumulation of relaxed and positively supercoiled DNA, which stalls the progression of the replication fork and inhibits DNA synthesis.[3][4]
While DNA gyrase is the primary target, this compound also inhibits topoisomerase IV (Topo IV), another type II topoisomerase in E. coli.[9][10] Topo IV is primarily involved in the decatenation of daughter chromosomes following replication. This compound inhibits the ATPase activity of the ParE subunit of Topo IV, which is homologous to GyrB.[9] However, the affinity of this compound for Topo IV is significantly lower than for DNA gyrase, making it a secondary target in E. coli.[9][10][11]
Signaling Pathway of this compound Inhibition of DNA Gyrase
Quantitative Data on this compound Activity
The inhibitory potency of this compound against its primary and secondary targets in E. coli has been quantified through various in vitro assays. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.
| Target Enzyme | Assay Type | Parameter | Value (µM) | Reference |
| DNA Gyrase | Supercoiling | IC50 | 0.006 - 0.9 | [11] |
| ATPase Activity | IC50 | 0.5 | ||
| Binding | Kd | 0.032 | [12] | |
| Topoisomerase IV | Decatenation | IC50 | 2.7 | [11] |
| ATPase Activity | - | > this compound concentration for Gyrase inhibition | [13] |
Impact on Cellular Processes
The inhibition of DNA gyrase and, to a lesser extent, topoisomerase IV by this compound has profound effects on essential cellular processes in E. coli.
-
DNA Replication: The primary consequence is the potent inhibition of DNA replication.[3][4] Without the continuous introduction of negative supercoils by DNA gyrase, the positive supercoils that accumulate ahead of the replication fork cannot be removed, leading to a stalled replication process.
-
DNA Repair: Interestingly, this compound has been shown to be a selective inhibitor of replicative DNA synthesis, with no significant effect on ATP-dependent DNA repair processes in toluenized E. coli cells following ultraviolet irradiation.
-
Cell Division: As a direct result of the block in DNA replication, cell division is arrested.[11]
-
Gene Expression: Changes in DNA supercoiling can also affect the transcription of various genes, leading to broader downstream effects on cellular metabolism and stress responses.
Mechanisms of Resistance in E. coli
The primary mechanism of resistance to this compound in E. coli involves mutations in the gene encoding the B subunit of DNA gyrase, gyrB. These mutations typically occur in the region of the ATP-binding site, leading to a reduced affinity of this compound for the enzyme. A well-characterized resistance mutation is at residue Arginine 136.[12] Altering this amino acid reduces the binding affinity of this compound, thus conferring resistance.
A secondary mechanism of resistance can involve the alteration of the ParE subunit of topoisomerase IV, homologous to the site in GyrB that confers resistance.[9][10] However, due to the lower affinity of this compound for topoisomerase IV, mutations in gyrB are the predominant cause of clinically relevant resistance.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ATP-dependent introduction of negative supercoils into a relaxed circular DNA substrate by DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 DNA (1 µg/µL)
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin
-
10 mM ATP solution
-
This compound stock solution (in DMSO or water)
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
2X Stop Buffer/Loading Dye: 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue
-
1% Agarose gel in 1X TAE buffer
-
Ethidium bromide or other DNA stain
-
Chloroform/isoamyl alcohol (24:1)
Procedure:
-
On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Aliquot the reaction mixture into pre-chilled microcentrifuge tubes.
-
Add the desired concentration of this compound or solvent control (e.g., DMSO) to each tube.
-
Add the appropriate amount of diluted DNA gyrase to each reaction tube (except for a no-enzyme control). The final enzyme concentration is typically around 5 nM.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2X Stop Buffer/Loading Dye and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 90V for 90 minutes) to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize under UV light. The degree of supercoiling is assessed by the migration of the DNA; supercoiled DNA migrates faster than relaxed DNA.
Workflow for DNA Gyrase Supercoiling Assay
DNA Gyrase ATPase Activity Assay
This assay measures the hydrolysis of ATP to ADP by DNA gyrase, which is inhibited by this compound. A common method is a coupled-enzyme assay.
Materials:
-
Purified E. coli DNA gyrase
-
DNA substrate (e.g., linear or relaxed plasmid DNA)
-
Assay Buffer: e.g., 40 mM HEPES-KOH (pH 7.6), 150 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
This compound stock solution
Procedure:
-
Prepare a reaction mixture in a microplate well containing assay buffer, PEP, PK, LDH, and NADH.
-
Add the DNA substrate.
-
Add the desired concentration of this compound or solvent control.
-
Add DNA gyrase to the wells.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C) using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the ATPase activity and the extent of inhibition by this compound.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of this compound that prevents visible growth of E. coli.
Materials:
-
E. coli strain of interest
-
Mueller-Hinton Broth (MHB) or Agar (MHA)
-
This compound stock solution
-
Sterile 96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution or disk diffusion)
-
0.5 McFarland turbidity standard
Procedure (Broth Microdilution):
-
Prepare a series of two-fold dilutions of this compound in MHB in a 96-well plate.
-
Prepare an inoculum of E. coli adjusted to a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Workflow for MIC Determination (Broth Microdilution)
Conclusion
This compound's well-defined mode of action, targeting the essential DNA gyrase in E. coli, provides a clear example of effective antibiotic strategy. Its competitive inhibition of the GyrB ATPase activity leads to a cascade of events culminating in the cessation of DNA replication and cell division. While the emergence of resistance through gyrB mutations is a clinical challenge, the detailed understanding of this compound's interaction with its target at a molecular level continues to inform the development of new antibacterial agents. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals working to combat bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Revealing the Interaction Mechanism between Mycobacterium tuberculosis GyrB and this compound, SPR719 through Binding Thermodynamics and Dissociation Kinetics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase. | Semantic Scholar [semanticscholar.org]
- 5. Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Alteration of Escherichia coli Topoisomerase IV to this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alteration of Escherichia coli topoisomerase IV to this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rcsb.org [rcsb.org]
- 13. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Inhibition of Topoisomerase IV by Novobiocin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Novobiocin, an aminocoumarin antibiotic, is a well-established inhibitor of bacterial type II topoisomerases. While its primary target in many bacterial species, such as Escherichia coli, is DNA gyrase, it also demonstrates significant inhibitory activity against Topoisomerase IV (Topo IV).[1][2] This document provides a comprehensive technical overview of the molecular mechanism, inhibitory kinetics, and relevant experimental methodologies for studying the interaction between this compound and Topoisomerase IV. The information presented is intended to support research and development efforts in the field of antibacterial drug discovery.
Mechanism of Action: Competitive Inhibition of ATP Binding
Topoisomerase IV is an essential bacterial enzyme responsible for the decatenation of daughter chromosomes following DNA replication.[1][2] Composed of two ParC and two ParE subunits (forming a ParC₂E₂ heterotetramer), its catalytic cycle is dependent on the hydrolysis of ATP.[1][3] The ParE subunit contains the ATPase domain, which binds ATP to provide the energy required for strand passage.[3][4]
This compound functions as a competitive inhibitor of the ATPase activity of Topoisomerase IV.[1][5] It binds to a pocket on the ParE subunit that overlaps with the ATP binding site, thereby blocking the binding of ATP and halting the enzyme's catalytic cycle.[1] This mechanism is homologous to its inhibition of the GyrB subunit of DNA gyrase.[1][5] The direct consequence of this inhibition in vivo is the failure to decatenate replicated chromosomes, ultimately leading to cell death. Furthermore, the inhibition of Topo IV's role in relaxing positive supercoils can disrupt DNA replication.[1]
Quantitative Inhibition Data
This compound's potency against Topoisomerase IV is generally lower than its potency against DNA gyrase in organisms like E. coli and S. aureus.[3][5] This designates Topo IV as a secondary target in these species.[1] Resistance to this compound can arise from specific mutations in the ParE subunit. For instance, an R132C substitution in the E. coli ParE subunit results in a significant increase in the concentration of this compound required for inhibition.[1]
| Enzyme Source | Enzyme Subunit (Status) | Assay Type | Inhibitory Concentration (IC₅₀ or EC₅₀) | Reference |
| Escherichia coli | ParE (Wild-Type) | In vitro Activity Assay | ~1 µg/mL | [1] |
| Escherichia coli | ParE (R132C Mutant) | In vitro Activity Assay | ~40 µg/mL | [1] |
| Streptococcus pneumoniae | ParE (Wild-Type) | Decatenation Assay | 8 - 40 µg/mL | [6] |
| Staphylococcus aureus | ParE (Wild-Type) | Decatenation Assay | Generally higher than for DNA Gyrase | [3][7] |
Experimental Protocols
Topoisomerase IV DNA Decatenation Assay
This assay measures the ability of Topoisomerase IV to resolve catenated kinetoplast DNA (kDNA) into individual minicircles. Inhibition is observed as a reduction in the amount of released minicircle DNA.
A. Materials:
-
Purified Topoisomerase IV enzyme (e.g., from S. aureus or E. coli)
-
Kinetoplast DNA (kDNA) substrate
-
5X Topo IV Reaction Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP.[7]
-
This compound stock solution (in DMSO or water)
-
Stop Solution/Loading Dye: 6X (30% Glycerol, 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 1% SDS)
-
Agarose
-
1X TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
B. Protocol:
-
Prepare a 30 µL reaction mixture on ice. Add components in the following order:
-
Nuclease-free water (to final volume)
-
6 µL of 5X Topo IV Reaction Buffer
-
Varying concentrations of this compound or vehicle control (e.g., DMSO)
-
200 ng of kDNA substrate[7]
-
-
Initiate the reaction by adding 1-2 units of Topoisomerase IV enzyme. One unit is typically defined as the amount of enzyme required to decatenate 200 ng of kDNA in 30-45 minutes at 37°C.[7]
-
Incubate the reaction at 37°C for 45 minutes.[7]
-
Terminate the reaction by adding 6 µL of Stop Solution/Loading Dye.
-
Load the entire reaction volume onto a 1% agarose gel in 1X TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye fronts have adequately separated.
-
Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.[6]
ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of Topoisomerase IV's ParE subunit and its inhibition by this compound. A common method involves measuring the release of inorganic phosphate (Pi).
A. Materials:
-
Purified Topoisomerase IV enzyme
-
ATP stock solution
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 8 mM MgCl₂, 10% glycerol
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
This compound stock solution
-
96-well microplate
B. Protocol:
-
In a 96-well plate, add varying concentrations of this compound to the assay buffer.
-
Add a fixed amount of Topoisomerase IV to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) during which the reaction is linear.
-
Stop the reaction and measure the amount of released phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of ATPase activity relative to a no-inhibitor control and determine the IC₅₀ value for this compound.
Logical Relationships: Target Hierarchy in E. coli
In many gram-negative bacteria, this compound displays a clear target preference. DNA gyrase is the primary target, meaning it is inhibited at lower drug concentrations. Topoisomerase IV is a secondary target, requiring higher concentrations for effective inhibition. This hierarchy is crucial for understanding the development of resistance; mutations conferring resistance in the primary target (GyrB) often appear before mutations in the secondary target (ParE).[1]
References
- 1. Alteration of Escherichia coli Topoisomerase IV to this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration of Escherichia coli topoisomerase IV to this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Novobiocin in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocin, an aminocoumarin antibiotic, is a well-established inhibitor of DNA gyrase and the molecular chaperone Heat shock protein 90 (Hsp90).[1][2] This inhibitory action is mediated through its binding to the ATP-binding sites of these proteins. This specific interaction can be leveraged as a powerful tool for the purification of these and other ATP-dependent proteins from complex biological mixtures. These application notes provide detailed protocols for two primary this compound-based protein purification techniques: Affinity Chromatography and Selective Precipitation .
Mechanism of Action
This compound acts as a competitive inhibitor of the ATPase activity of its target proteins.[3][4] In the case of DNA gyrase, it binds to the GyrB subunit, preventing the ATP hydrolysis required for DNA supercoiling.[1][3] For Hsp90, this compound interacts with a C-terminal ATP-binding site, distinct from the N-terminal site targeted by other inhibitors like geldanamycin.[2][5] This specific binding affinity is the basis for its use in protein purification.
Key Applications
-
Affinity Chromatography: Immobilized this compound serves as a highly selective affinity ligand for the capture and purification of ATP-binding proteins.
-
Selective Precipitation: At specific concentrations, this compound can induce the precipitation of certain proteins, offering a simple and rapid purification step.
I. This compound Affinity Chromatography
This technique utilizes this compound covalently linked to a solid support, typically Sepharose, to selectively bind and purify target proteins from a lysate.
Target Proteins:
-
DNA Gyrase: Both the GyrA and GyrB subunits can be purified.[3][6]
-
Heat Shock Protein 90 (Hsp90): Specifically targets the C-terminal domain.[5][7]
-
Other ATP-dependent enzymes: Potentially applicable to other proteins with a suitable this compound binding site.
Quantitative Data Summary
| Parameter | DNA Gyrase (E. coli) | Hsp90 | Reference |
| Binding Subunit | GyrB | C-terminal Domain | [3][5] |
| Elution Conditions | 20 mM ATP or 5 M Urea | Excess soluble this compound or ATP | [7][8] |
| Reported Yield | High Yield | Not specified | [6] |
| Binding Affinity (Kd) | Not specified | ~100 µM (for analogue F-4) |
Experimental Workflow: this compound Affinity Chromatography
Caption: General workflow for protein purification using this compound affinity chromatography.
Protocols
This protocol is adapted from established methods for coupling this compound to epoxy-activated Sepharose.
Materials:
-
Epoxy-activated Sepharose 6B
-
This compound sodium salt
-
Coupling Buffer: 0.3 M Sodium Carbonate, pH 9.5
-
Distilled water
-
Ethanolamine
Procedure:
-
Swell 3 grams of epoxy-activated Sepharose 6B in 100 mL of distilled water for 1 hour at room temperature.
-
Wash the swollen resin with distilled water, followed by the coupling buffer.
-
Dissolve 400 mg of this compound sodium salt in 10 mL of coupling buffer.
-
Mix the this compound solution with the washed resin and incubate at 37°C with gentle rotation for 20 hours.
-
After incubation, wash the resin extensively with the coupling buffer to remove unbound this compound.
-
To block any remaining active epoxy groups, incubate the resin with 1 M ethanolamine at pH 8.0 for 4 hours at room temperature.
-
Wash the resin thoroughly with a high salt buffer (e.g., 1 M NaCl) and then with a low salt buffer (e.g., PBS) to remove any non-covalently bound substances.
-
Store the this compound-Sepharose resin at 4°C in a suitable storage buffer (e.g., PBS with 20% ethanol).
This protocol is based on the successful purification of E. coli DNA gyrase.[8]
Materials:
-
E. coli cell paste expressing DNA gyrase
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT, protease inhibitors)
-
This compound-Sepharose resin
-
Wash Buffer (Lysis buffer with 300 mM KCl)
-
Elution Buffers:
-
Elution Buffer A: Lysis Buffer containing 20 mM ATP
-
Elution Buffer B: Lysis Buffer containing 5 M Urea
-
-
Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 50% glycerol, 1 mM DTT)
Procedure:
-
Resuspend the E. coli cell paste in Lysis Buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 30 minutes) at 4°C.
-
Equilibrate the this compound-Sepharose column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with at least 10 column volumes of Wash Buffer to remove unbound proteins.
-
Elute the GyrA subunit with Elution Buffer A (containing ATP).
-
Subsequently, elute the GyrB subunit with Elution Buffer B (containing urea). The active DNA gyrase complex can often be found in the initial fractions of the urea wash where both subunits co-elute.[8]
-
Analyze fractions by SDS-PAGE to identify those containing the purified subunits.
-
Pool the fractions containing the purified protein and dialyze against Dialysis Buffer to remove urea and for storage.
This protocol is a general guideline for the affinity purification of Hsp90.[7]
Materials:
-
Cell lysate containing Hsp90
-
Binding Buffer (e.g., PBS, pH 7.4)
-
This compound-Sepharose resin
-
Wash Buffer (e.g., PBS with 0.5 M NaCl)
-
Elution Buffer (e.g., Binding Buffer with 10 mM ATP or 1 mM soluble this compound)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5) if using a low pH elution.
Procedure:
-
Clarify the cell lysate by centrifugation.
-
Equilibrate the this compound-Sepharose column with Binding Buffer.
-
Incubate the clarified lysate with the resin in a batch format or load it onto the column.
-
Wash the resin extensively with Wash Buffer.
-
Elute the bound Hsp90 with Elution Buffer.
-
Collect the eluted fractions and analyze by SDS-PAGE and Western blotting.
-
If necessary, neutralize the eluted fractions immediately.
II. This compound-Induced Protein Precipitation
This method is based on the observation that this compound can induce the precipitation of certain proteins, particularly those rich in arginine residues, such as histones.[1] This can be a useful, albeit less specific, initial purification step.
Target Proteins:
-
Histones: Core histones (H2A, H2B, H3, H4) can be precipitated.[1]
-
Other arginine-rich proteins: Potentially applicable to other proteins with a high content of arginine residues.
Quantitative Data Summary
| Parameter | Histones | Reference |
| This compound Concentration | 100-1000 µg/mL | [1] |
| Molar Ratio (this compound:Histone) | Approximately 15:1 | [1] |
| Precipitation Conditions | 0.15 M or 2 M NaCl | [1] |
Protocol: Precipitation of Histones with this compound
This protocol is based on the precipitation of core histones.[1]
Materials:
-
Solution containing histones
-
This compound solution (e.g., 10 mg/mL in a suitable buffer)
-
High Salt Buffer (2 M NaCl) or Physiological Salt Buffer (0.15 M NaCl)
Procedure:
-
To the histone-containing solution, add this compound to a final concentration of 100-1000 µg/mL.
-
The precipitation can be carried out in either low (0.15 M NaCl) or high (2 M NaCl) salt conditions.
-
Incubate the mixture on ice for 1 hour to allow for precipitation.
-
Pellet the precipitated histones by centrifugation (e.g., 10,000 x g for 15 minutes) at 4°C.
-
Carefully remove the supernatant.
-
The pellet can be washed with the same buffer used for precipitation to remove contaminants.
-
Resuspend the histone pellet in a suitable buffer for downstream applications. Note that resolubilization may require specific conditions.
III. Visualizations
Hsp90 Signaling Pathway with Client Proteins
Caption: Hsp90 interacts with and stabilizes a wide range of client proteins involved in key cellular signaling pathways.
Mechanism of Action of DNA Gyrase
Caption: The catalytic cycle of DNA gyrase and the inhibitory action of this compound.
Conclusion
This compound offers versatile and effective methods for the purification of specific ATP-dependent proteins. This compound affinity chromatography provides a highly selective method for isolating proteins like DNA gyrase and Hsp90, yielding high purity and recovery. For certain proteins, particularly histones, this compound-induced precipitation can serve as a simple and rapid initial purification step. The protocols and data presented here provide a comprehensive guide for researchers to implement these techniques in their protein purification workflows.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. DNA gyrase: affinity chromatography on this compound-Sepharose and catalytic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a novel this compound analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Application Notes: Utilizing Novobiocin in Bacterial Crystallography Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Novobiocin is an aminocoumarin antibiotic naturally produced by Streptomyces niveus. Its primary mechanism of action involves the potent inhibition of bacterial DNA gyrase, an essential type II topoisomerase. Specifically, this compound targets the GyrB subunit (GyrB), competitively inhibiting its ATPase activity, which is crucial for the energy transduction required for DNA supercoiling. This targeted action makes this compound a valuable tool in structural biology and drug discovery, particularly for crystallographic studies aimed at elucidating the atomic-level interactions between inhibitors and their bacterial targets.
Beyond its classical target, recent studies have revealed that this compound also binds to and activates LptB, the ATPase component of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria. This dual functionality provides unique opportunities for structural studies of different essential bacterial pathways. These application notes provide an overview and detailed protocols for using this compound in bacterial protein crystallography.
Mechanism of Action and Key Targets
This compound's utility in crystallography stems from its ability to form stable complexes with its protein targets.
-
DNA Gyrase (GyrB Subunit): The primary target of this compound is the ATPase domain of the GyrB subunit of DNA gyrase.[1] DNA gyrase, a heterotetrameric A₂B₂ complex, is responsible for introducing negative supercoils into bacterial DNA.[2] this compound binds to the ATP-binding pocket of GyrB, acting as a competitive inhibitor of ATP hydrolysis.[1] This inhibition stalls the enzyme's catalytic cycle, leading to a cessation of DNA replication and transcription, ultimately resulting in bacterial cell death. The high-affinity interaction makes the GyrB-novobiocin complex an excellent candidate for co-crystallization.
-
LptB (LPS Transporter ATPase): In Gram-negative bacteria, this compound has been shown to bind to LptB, an ABC transporter ATPase that powers the transport of LPS to the outer membrane. Interestingly, instead of inhibiting, this compound activates LptB's ATPase activity. It binds at an allosteric site at the interface between the ATPase and transmembrane subunits, not in the ATP-binding pocket. This interaction provides a unique system for studying ABC transporter activation and mechanism through crystallography.
Figure 1: this compound's inhibitory action on the DNA gyrase pathway.
Applications in Bacterial Crystallography
-
Structure-Based Drug Design (SBDD): Co-crystal structures of bacterial proteins with this compound provide a detailed map of the binding site. This structural information is invaluable for designing new, more potent, or more specific inhibitors. For example, the structure of this compound bound to GyrB reveals key hydrogen bonds and hydrophobic interactions that can be exploited to design novel antibiotics.[3]
-
Fragment-Based Drug Discovery (FBDD): Although this compound itself is larger than a typical "fragment," its constituent parts (coumarin ring, benzoic acid derivative, noviose sugar) serve as scaffolds for fragment-based approaches.[4][5] Crystallographic screening of fragment libraries can identify small molecules that bind to sub-pockets within the this compound binding site, providing novel starting points for inhibitor development.[6]
-
Understanding Antibiotic Resistance: Crystallizing this compound with resistant mutant proteins, such as an R136H mutant of GyrB, can reveal the structural basis of resistance.[7] These structures can show how mutations alter the binding pocket, leading to reduced affinity and providing insights for designing drugs that can overcome resistance mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's interaction with its targets and the resulting crystal structures.
Table 1: Inhibitory Activity of this compound against Bacterial DNA Gyrase
| Organism | Assay Type | IC₅₀ Value | Reference |
| Escherichia coli | Supercoiling Inhibition | 0.5 µM | [8] |
| Escherichia coli | Supercoiling Inhibition | 170 nM | [9] |
| Escherichia coli | Supercoiling Inhibition | 12.4 µM | [10] |
| General Bacterial | Supercoiling Inhibition | 80 nM | [11] |
| Staphylococcus aureus | Gyrase Inhibition | <0.004 - 0.19 µM | [1] |
Table 2: Crystallographic Data for this compound-Protein Complexes
| Protein | Organism | PDB ID | Resolution (Å) | Space Group | Reference |
| Gyrase B (ATPase Domain) | Thermus thermophilus | 1KIJ | 2.30 | P 21 21 21 | [12] |
| Gyrase B (24 kDa fragment, R136H mutant) | Escherichia coli | 1AJ6 | 2.30 | P 21 21 21 | [7] |
| Gyrase B (24 kDa fragment) | Staphylococcus aureus | 4URO | 1.85 | P 21 21 21 | [13] |
| NovP (Biosynthetic Enzyme) | Streptomyces spheroides | 2O1P | 1.40 | P 21 21 21 | [14] |
Experimental Protocols
The general workflow for a co-crystallography project with this compound involves target protein expression and purification, formation of the protein-novobiocin complex, crystallization screening, and finally, X-ray diffraction analysis.
Figure 2: General workflow for bacterial protein co-crystallography with this compound.
Protocol 1: Purification of GyrB ATPase Domain
This protocol is a generalized procedure for expressing and purifying a His-tagged GyrB N-terminal fragment (e.g., the 43 kDa ATPase domain) from E. coli.[2][15][16][17]
Materials:
-
Expression vector (e.g., pET or pRSF) containing the target GyrB gene with an N-terminal His₆-tag.
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20-50 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250-500 mM imidazole.
-
Size-Exclusion Chromatography (SEC) Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl.
-
Ni-NTA affinity resin and chromatography column.
-
Size-exclusion chromatography column (e.g., Superdex 75).
Procedure:
-
Expression: Transform the expression plasmid into E. coli BL21(DE3) cells. Grow the culture at 37°C in LB medium to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse by sonication on ice.
-
Clarification: Centrifuge the lysate at >18,000 x g for 45-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer. Wash the column with at least 10 column volumes of Wash Buffer. Elute the His-tagged protein with Elution Buffer.
-
Tag Cleavage (Optional): If a cleavable tag is used, dialyze the eluted protein against a suitable buffer and incubate with a specific protease (e.g., TEV or thrombin). Re-pass the sample through the Ni-NTA column to remove the cleaved tag and uncleaved protein.
-
Size-Exclusion Chromatography: Concentrate the protein from the affinity step and load it onto an SEC column pre-equilibrated with SEC Buffer. This step removes aggregates and provides a final polishing of the protein.
-
Purity and Concentration: Assess protein purity by SDS-PAGE (should be >95%). Determine the final protein concentration (e.g., using a NanoDrop or Bradford assay) and concentrate to 5-15 mg/mL for crystallization trials.
Protocol 2: Co-crystallization of GyrB with this compound
This protocol describes the co-crystallization process using the vapor diffusion method.[18][19]
Materials:
-
Purified GyrB protein (5-15 mg/mL in SEC buffer).
-
This compound sodium salt.
-
This compound Stock Solution: 10-100 mM in 100% DMSO or a suitable buffer.
-
Commercial crystallization screens (e.g., Hampton Research, Molecular Dimensions).
-
Crystallization plates (sitting or hanging drop).
Procedure:
-
Ligand Preparation: Prepare a concentrated stock solution of this compound. The final concentration of DMSO in the crystallization drop should ideally be below 5% to avoid interfering with crystallization.
-
Complex Formation: Mix the purified GyrB protein with this compound. A common starting point is a 1:3 to 1:5 molar ratio of protein to ligand. Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
Crystallization Screening:
-
Set up crystallization plates using the vapor diffusion method (sitting or hanging drop).
-
Pipette 0.5-1 µL of the protein-novobiocin complex into the drop well.
-
Add an equal volume of the reservoir solution from a crystallization screen.
-
Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Monitoring: Monitor the drops for crystal growth regularly over several days to weeks.
-
Optimization: Once initial crystal "hits" are identified, optimize the conditions by systematically varying the precipitant concentration, buffer pH, and protein/ligand concentration to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-protection:
-
Carefully loop a single crystal out of the drop.
-
Briefly pass the crystal through a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
-
X-ray Diffraction: Collect diffraction data at a synchrotron source. Process the data to determine the space group, unit cell dimensions, and ultimately solve the three-dimensional structure of the protein-novobiocin complex.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purification, crystallization and preliminary X-ray diffraction experiments on the breakage-reunion domain of the DNA gyrase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The high-resolution crystal structure of a 24-kDa gyrase B fragment from E. coli complexed with one of the most potent coumarin inhibitors, clorobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Structure-guided Fragment-Based Drug Discovery to Target Pseudomonas aeruginosa Infections in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 7. rcsb.org [rcsb.org]
- 8. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. rcsb.org [rcsb.org]
- 13. 4uro - Crystal Structure of Staph GyraseB 24kDa in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 14. The Crystal Structure of the this compound Biosynthetic Enzyme NovP: The First Representative Structure for the TylF O-Methyltransferase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification, crystallization and preliminary X-ray crystallographic studies of the Mycobacterium tuberculosis DNA gyrase ATPase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification, crystallization and preliminary X-ray crystallographic studies of the Mycobacterium tuberculosis DNA gyrase ATPase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystallization and preliminary X-ray crystallographic analysis of DNA gyrase GyrB subunit from Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Novobiocin as an Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the use of novobiocin as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). This compound, a coumarin antibiotic, targets a distinct ATP-binding site in the C-terminus of Hsp90, leading to the destabilization and subsequent degradation of a wide array of oncogenic client proteins.[1][2][3][4][5] This unique mechanism of action, which avoids the heat shock response often associated with N-terminal Hsp90 inhibitors, makes this compound and its analogs an area of interest in cancer research.[6] These application notes offer comprehensive protocols for assessing the efficacy of this compound in cellular and biochemical assays, including the evaluation of Hsp90 chaperone function, client protein degradation, cell viability, and apoptosis.
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of numerous client proteins.[1][2][4][5] In cancer cells, Hsp90 is overexpressed and essential for maintaining the function of mutated and overexpressed oncoproteins that drive malignant progression.[1][2][4][5] Inhibition of Hsp90 leads to the degradation of these client proteins through the ubiquitin-proteasome pathway, making it an attractive target for cancer therapy.[1][4]
This compound has been identified as an inhibitor of Hsp90 that binds to a C-terminal nucleotide-binding site.[1][2][4][5] Unlike N-terminal inhibitors like geldanamycin, this compound's interaction with the C-terminus provides an alternative strategy for Hsp90 inhibition.[6] While the natural product itself exhibits relatively weak inhibitory activity, its scaffold has served as a foundation for the development of more potent analogs.[4][5][7]
These notes provide detailed protocols for researchers to effectively utilize this compound as a tool to study Hsp90 inhibition and to screen for more potent C-terminal inhibitors.
Data Presentation
The following tables summarize the quantitative data for this compound as an Hsp90 inhibitor.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Anti-proliferative) | ~700 µM | SKBr3 Breast Cancer Cells | [1][4][5][7][8] |
| IC50 (Luciferase Refolding) | 400 µM | Rabbit Reticulocyte Lysate | [9][10] |
| Binding Site | C-terminal ATP-binding pocket | Hsp90 | [1][2][4][5] |
Table 2: Effect of this compound on Hsp90 Client Proteins
| Client Protein | Effect | Cell Line | Concentration | Exposure Time | Reference |
| ErbB2 (Her2) | Degradation | SKBr3 | Concentration-dependent | 16 hours | [1][4] |
| Mutant p53 | Degradation | SKBr3 | Concentration-dependent | 16 hours | [1][4] |
| Raf-1 | Degradation | SKBr3 | Concentration-dependent | 16 hours | [1][4] |
Signaling Pathways and Experimental Workflow
Hsp90 Chaperone Cycle and Inhibition by this compound
Caption: Hsp90 cycle and this compound inhibition.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for this compound evaluation.
Experimental Protocols
Hsp90-Dependent Luciferase Refolding Assay
This assay measures the ability of Hsp90 to refold denatured firefly luciferase, a process that is inhibited by Hsp90 inhibitors.[9][10]
Materials:
-
Rabbit Reticulocyte Lysate (RRL)
-
Firefly Luciferase
-
This compound stock solution (in DMSO)
-
Luciferin substrate
-
ATP
-
96-well opaque plates
-
Luminometer
Protocol:
-
Prepare a master mix of RRL containing ATP.
-
In a 96-well plate, add 2 µL of various concentrations of this compound or DMSO (vehicle control).
-
Add 20 µL of the RRL master mix to each well.
-
Thermally denature firefly luciferase by heating at 41°C for 10 minutes.
-
Add 2 µL of the denatured luciferase to each well to initiate the refolding reaction.
-
Incubate the plate at 30°C for 90 minutes to allow for Hsp90-mediated refolding.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferin substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percentage of luciferase refolding relative to the DMSO control and determine the IC50 value for this compound.
Western Blot for Hsp90 Client Protein Degradation
This protocol details the detection of Hsp90 client protein levels in cells treated with this compound. A hallmark of Hsp90 inhibition is the degradation of its client proteins.[7]
Materials:
-
Cancer cell line of interest (e.g., SKBr3, MCF7)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Her2, anti-Akt, anti-Raf-1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 100 µM to 1 mM) or DMSO for the desired time (e.g., 16-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like actin to ensure equal protein loading.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][11][12]
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine.[3][6][13]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Induce apoptosis in your target cells by treating them with various concentrations of this compound for a specified time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls to set up compensation and quadrants for data analysis. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
References
- 1. Development of a High-Throughput Screening Cancer Cell-Based Luciferase Refolding Assay for Identifying Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. This compound Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
Application Notes and Protocols: DNA Gyrase Assay Using Novobiocin as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive target for antibacterial drug development. These application notes provide a detailed protocol for in vitro DNA gyrase supercoiling assays using novobiocin, a well-characterized aminocoumarin antibiotic, as a reliable inhibitory control.
This compound specifically targets the GyrB subunit of DNA gyrase, acting as a competitive inhibitor of the enzyme's ATPase activity.[2][3][4] By binding to the ATP-binding site on GyrB, this compound prevents the conformational changes required for DNA supercoiling.[2][3][5] This document outlines two common methods for assessing DNA gyrase activity and its inhibition by this compound: a traditional agarose gel-based assay and a higher-throughput fluorescence-based assay.
Mechanism of Action of this compound
DNA gyrase functions as a heterotetramer of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA cleavage and ligation, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[3] this compound competitively binds to the ATP-binding pocket of the GyrB subunit, preventing ATP hydrolysis and thereby inhibiting the supercoiling activity of the enzyme.[2][3]
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. vumicro.com [vumicro.com]
- 5. The antibiotic this compound binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novobiocin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the susceptibility of bacterial isolates, particularly Staphylococcus species, to the antibiotic novobiocin. The protocols are based on established methods, including the disk diffusion technique and the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination.
Introduction
This compound is an aminocoumarin antibiotic produced by Streptomyces niveus. It functions by inhibiting bacterial DNA gyrase, a type II topoisomerase, thereby interfering with DNA replication and other DNA-dependent processes.[1][2] Historically used to treat infections caused by Gram-positive bacteria, its clinical use in humans has been limited due to factors such as toxicity and the development of resistance. However, this compound susceptibility testing remains a valuable tool in the clinical microbiology laboratory, primarily for the presumptive identification of Staphylococcus saprophyticus, a common cause of urinary tract infections, which is characteristically resistant to this compound.[1][3][4]
Principle of this compound Susceptibility Testing
The susceptibility of a bacterial isolate to this compound is determined by exposing a standardized bacterial inoculum to a known concentration of the antibiotic. In the disk diffusion method, the antibiotic diffuses from a paper disk into the agar, creating a concentration gradient. Susceptible bacteria will be inhibited from growing in the area of higher antibiotic concentration, resulting in a zone of inhibition around the disk.[4] In the broth microdilution method, the bacteria are exposed to serial dilutions of the antibiotic in a liquid growth medium to determine the lowest concentration that inhibits visible growth (the MIC).
Signaling Pathway of this compound
This compound targets the GyrB subunit of bacterial DNA gyrase, an enzyme essential for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and recombination. By binding to GyrB, this compound competitively inhibits the ATPase activity of the enzyme, preventing the conformational changes necessary for its function. This leads to the cessation of DNA replication and ultimately, bacterial cell death.
References
Preparation of Novobiocin Stock Solution for Laboratory Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocin is a potent aminocoumarin antibiotic derived from Streptomyces niveus.[1][2] It functions by inhibiting bacterial DNA gyrase (Topo II α), a type II topoisomerase, thereby interfering with DNA replication and repair.[3] This antibiotic is primarily effective against Gram-positive bacteria and is a valuable tool in microbiology, cell biology, and cancer research.[1] In addition to its antibacterial properties, this compound has also been shown to inhibit the chaperone activity of heat shock protein 90 (Hsp90), making it a subject of interest in anti-cancer drug development.[4][5]
This document provides detailed protocols for the preparation, sterilization, and storage of this compound stock solutions for various laboratory applications. The use of the more water-soluble sodium salt of this compound is emphasized for ease of preparation of aqueous-based solutions.
Chemical Properties and Solubility
Understanding the chemical properties of this compound is crucial for preparing stable and effective stock solutions. This compound is available as a free acid or as a sodium salt, with the latter being significantly more soluble in aqueous solutions.
Table 1: Solubility of this compound and its Sodium Salt
| Chemical Form | Solvent | Solubility | Reference |
| This compound (Acid) | Water | Insoluble | [6][7] |
| Ethanol, Methanol, DMF, DMSO | Soluble | [8] | |
| This compound Sodium Salt | Water | ~100 mg/mL | [9][10][11] |
| DMSO | ≥ 30 mg/mL | [4] | |
| Ethanol | Soluble | [11] |
Experimental Protocols
Materials
-
This compound sodium salt powder (e.g., Sigma-Aldrich N1628)
-
Sterile, deionized, and purified water (e.g., Milli-Q or equivalent)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile, light-blocking microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of Aqueous this compound Stock Solution (100 mg/mL)
This protocol is suitable for most cell culture and microbiology applications where an aqueous solution is preferred.
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Carefully weigh the desired amount of this compound sodium salt powder. For a 100 mg/mL stock solution, weigh 1 gram of this compound sodium salt for a final volume of 10 mL.
-
Dissolving: Add the weighed powder to a sterile 15 mL or 50 mL conical tube. Add the appropriate volume of sterile, purified water. For the example above, add sterile water to a final volume of 10 mL.
-
Mixing: Cap the tube tightly and vortex until the this compound is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: To ensure the solution is sterile, pass it through a 0.22 µm syringe filter into a new sterile conical tube.[4][12][13]
-
Aliquoting: Dispense the sterile stock solution into smaller, sterile, light-blocking microcentrifuge tubes or cryovials. Aliquoting prevents repeated freeze-thaw cycles which can degrade the antibiotic.[4]
-
Labeling and Storage: Clearly label each aliquot with the name of the compound (this compound), concentration (100 mg/mL), date of preparation, and your initials. Store the aliquots at -20°C for long-term use.
Preparation of DMSO this compound Stock Solution (100 mg/mL)
This protocol is an alternative for applications where DMSO is a suitable solvent.
-
Aseptic Technique: Work in a sterile environment.
-
Weighing: Accurately weigh the this compound sodium salt powder.
-
Dissolving: In a sterile conical tube, add the appropriate volume of molecular biology grade DMSO to the powder to achieve a final concentration of 100 mg/mL.
-
Mixing: Vortex thoroughly until the powder is fully dissolved.
-
Aliquoting: Dispense the stock solution into sterile, labeled microcentrifuge tubes.
-
Labeling and Storage: Label the aliquots as described previously and store them at -20°C.
Storage and Stability
Proper storage is critical to maintain the efficacy of the this compound stock solution.
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability | Reference |
| Aqueous Solution | 25°C | Half-life of approximately 30 days | [1] |
| 4°C | Several months | [1][13] | |
| -20°C (Frozen Aliquots) | Up to 6 months without decrease in potency | [1] | |
| -80°C (Frozen Aliquots) | Up to 1 year | [4] | |
| DMSO Solution | -20°C | Up to 6 months | [4] |
| -80°C | Up to 1 year | [4] |
Note: this compound solutions are light-sensitive.[12][14] Always store them in light-blocking tubes or wrap the tubes in aluminum foil. Avoid repeated freeze-thaw cycles.[15]
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the specific application.
Table 3: Typical Working Concentrations of this compound
| Application | Typical Working Concentration | Reference |
| Bacterial Selection (Gram-positive) | 0.1 - 4 µg/mL (MIC) | [1] |
| Cell Culture Assays | 50 - 1000 µg/mL | [15] |
| Trypticase this compound (TN) Broth | 20 mg/L (from a 20 mg/mL stock) | [12] |
Visual Protocols
Experimental Workflow for Aqueous Stock Solution Preparation
Caption: Workflow for preparing a sterile aqueous this compound stock solution.
This compound's Mechanism of Action
Caption: Simplified signaling pathway of this compound's inhibitory action on DNA gyrase.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound SODIUM SALT | 1476-53-5 [chemicalbook.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound Ready Made Solution, 100 mg/mL in water [sigmaaldrich.com]
Application Notes and Protocols: Novobiocin in Combination with Other Antibiotics for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of novobiocin in combination with other antibiotics for research purposes. The information presented here is intended to guide researchers in designing and conducting experiments to evaluate the synergistic, additive, or antagonistic effects of this compound-based antibiotic combinations.
Introduction
This compound is an aminocoumarin antibiotic that inhibits the bacterial DNA gyrase B (GyrB) subunit, an essential enzyme for DNA replication.[1][2] While effective against many Gram-positive bacteria, its activity against Gram-negative organisms is often limited due to permeability barriers.[3][4] Combining this compound with other classes of antibiotics presents a promising strategy to enhance its efficacy, overcome resistance, and broaden its spectrum of activity. This document outlines the scientific basis for such combinations, provides detailed protocols for in vitro synergy testing, and summarizes key findings from published research.
Mechanisms of Action and Rationale for Combination Therapy
The primary mechanism of action for this compound is the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] This prevents the negative supercoiling of DNA, which is crucial for DNA replication and repair.
The rationale for combining this compound with other antibiotics is based on several principles:
-
Synergistic Inhibition of Different Cellular Pathways: Targeting multiple, distinct cellular processes can lead to a combined effect greater than the sum of the individual effects. For example, combining a cell wall synthesis inhibitor with an inhibitor of DNA replication can create a powerful bactericidal effect.
-
Enhanced Permeability: Some antibiotics can disrupt the bacterial cell envelope, thereby increasing the intracellular concentration and efficacy of this compound, particularly in Gram-negative bacteria.
-
Overcoming Resistance: Combination therapy can be effective against strains that are resistant to one of the individual agents. The presence of a second antibiotic can inhibit the growth of resistant mutants that may arise.
-
Modulation of Cellular Responses: this compound has been shown to inhibit the SOS response, a DNA repair mechanism that can contribute to the development of antibiotic resistance.[5][6]
Data Presentation: Summary of this compound Combinations
The following tables summarize the observed interactions between this compound and other antibiotic classes from various research studies.
Table 1: this compound in Combination with β-Lactam Antibiotics
| Combination | Organism(s) | Observed Effect | Key Findings | Reference(s) |
| This compound + Penicillin G | Salmonella schottmuelleri | Synergy | 2- to 3-fold enhancement of penicillin G efficacy in a mouse infection model. | [7][8] |
| This compound + Cephalosporins (Cefoxitin, Cephalexin, Cephalothin) | Salmonella schottmuelleri | Synergy | 2- to 3-fold enhancement of cephalosporin efficacy. The effect is similar to that of probenecid, suggesting an influence on renal excretion. | [7][8] |
| This compound + Amoxicillin | Streptococcus pneumoniae (including highly resistant strains) | Efficacy in vivo | This compound demonstrated significant efficacy in a murine sepsis model, comparable or superior to high-dose amoxicillin against resistant strains. | [9] |
Table 2: this compound in Combination with Other Antibiotic Classes
| Combination | Organism(s) | Observed Effect | Key Findings | Reference(s) |
| This compound + Tetracycline | Escherichia coli, Staphylococcus aureus | Synergy | Synergistic in broth culture, but the effect can be diminished by high concentrations of Mg²⁺. The combination can also retard the development of resistance. | [10][11][12] |
| This compound + Fluoroquinolones (Ciprofloxacin, Ofloxacin) | Enterococcus faecium (quinolone-susceptible) | Additive/Bactericidal | The combination was additive and bactericidal. | [13] |
| This compound + Ciprofloxacin | Staphylococcus aureus | Inhibition of SOS Response | This compound inhibits the ciprofloxacin-induced expression of recA, a key gene in the SOS response. | [5] |
| This compound + Doxycycline | - | Increased Therapeutic Efficacy | The therapeutic efficacy of this compound can be increased when used in combination with doxycycline. | [1] |
| This compound + Chloramphenicol, Erythromycin, Lincomycin | Escherichia coli | Antagonism | These combinations, which include inhibitors of the 50S ribosomal subunit, were found to be antagonistic. | [10][11] |
| This compound + Rifampin | Enterococcus faecium | Antagonism | An antagonistic interaction was observed. | [13] |
| This compound + Gentamicin | Enterococcus faecium | Indifference | Gentamicin did not affect the activity of this compound. | [13] |
Experimental Protocols
The following are detailed protocols for commonly used in vitro methods to assess antibiotic synergy.
Determination of Minimum Inhibitory Concentration (MIC)
Prior to synergy testing, the MIC of each individual antibiotic against the test organism must be determined. A standard method such as broth microdilution is recommended.
Protocol:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Prepare Antibiotic Dilutions: Prepare a series of two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the diluted bacterial inoculum to each well of a 96-well microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Microdilution Assay
This method allows for the testing of multiple combinations of two antibiotics simultaneously to determine the Fractional Inhibitory Concentration (FIC) index.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of Antibiotic A along the y-axis (rows) and serial dilutions of Antibiotic B along the x-axis (columns). The concentrations should typically range from 4x to 1/16x the MIC of each antibiotic.
-
Inoculation: Inoculate each well with the prepared bacterial suspension (final concentration of ~5 x 10⁵ CFU/mL).[15]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the FIC for each antibiotic:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B.
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Analysis
This dynamic method assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.
Protocol:
-
Preparation: Prepare flasks containing CAMHB with the antibiotics at desired concentrations (e.g., at their MIC, or sub-MIC levels). Include a growth control flask without any antibiotic.
-
Inoculation: Inoculate each flask with the bacterial suspension to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Plating and Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic combination and the controls.
-
Interpretation of Results:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[14]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in combination therapy.
Caption: Mechanism of action for this compound in combination with a β-lactam antibiotic.
Caption: General workflow for in vitro antibiotic synergy testing.
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The antibiotic this compound binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Opposing effects of aminocoumarins and fluoroquinolones on the SOS response and adaptability in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Antimicrobial Resistance Acquired through DNA Damage-Induced Mutagenesis in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE ENHANCEMENT OF β-LACTAM ANTIBIOTIC THERAPY BY this compound [jstage.jst.go.jp]
- 8. The enhancement of beta-lactam antibiotic therapy by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of this compound and amoxicillin in experimental sepsis caused by beta-lactam-susceptible and highly resistant pneumococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound and Its Combination with Tetracycline, Chloramphenicol, Erythromycin, and Lincomycin on the Microbial Generation of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Development of Resistance to this compound, Tetracycline, and a this compound-Tetracycline Combination in Staphylococcus aureus Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Novobiocin Solubility in Aqueous Buffers: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novobiocin. The information below addresses common challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the most soluble form of this compound for use in aqueous buffers?
A1: The sodium salt of this compound is significantly more soluble in aqueous solutions compared to the free acid form.[1] Crystalline this compound free acid is practically insoluble in water, whereas the sodium salt is very soluble.[1] For experiments requiring an aqueous buffer system, it is highly recommended to use this compound sodium salt.
Q2: I am observing precipitation when I add this compound to my acidic buffer. Why is this happening?
A2: this compound's solubility is highly dependent on pH. It is soluble in aqueous solutions with a pH above 7.5 but is practically insoluble in more acidic solutions.[2] If your buffer is acidic, the this compound will likely precipitate out of solution. To resolve this, you may need to adjust the pH of your final solution to be at or above 7.5 or consider using a different buffer system.
Q3: What is the expected solubility of this compound sodium salt in common laboratory buffers?
| Solvent/Buffer | Form | Solubility | Notes |
| Water | Sodium Salt | ~100 mg/mL[3] | A 100 mg/mL solution will have a pH of approximately 7.5.[4] |
| Phosphate Buffered Saline (PBS) | Sodium Salt | 100 mg/mL | Heating to 60°C and sonication may be needed to achieve this concentration. |
| Aqueous Solutions (pH > 7.5) | Free Acid | Soluble[2] | |
| Aqueous Solutions (acidic) | Free Acid | Practically Insoluble[2] | |
| DMSO | Free Acid | 100 mg/mL | |
| Ethanol | Free Acid | 100 mg/mL |
Q4: How should I prepare a stock solution of this compound sodium salt?
A4: A detailed protocol for preparing a stock solution of this compound sodium salt is provided in the "Experimental Protocols" section below. Generally, it involves dissolving the powder in sterile water, followed by filter sterilization.
Q5: How stable are this compound solutions in aqueous buffers?
A5: There are varying recommendations for the storage of aqueous this compound solutions. Some sources suggest that aqueous solutions should not be stored for more than one day.[3] However, other data indicates that a 100 mg/mL aqueous solution of the sodium salt has a half-life of about 30 days at 25°C and several months at 4°C.[4] Frozen aliquots of aqueous solutions may be stable for up to 6 months.[4] It is best practice to prepare fresh solutions for critical experiments. If storage is necessary, filter-sterilize the solution, protect it from light, and store at 4°C for short-term use or frozen at -20°C for longer-term storage.
Q6: Can I heat the solution to aid in dissolving this compound?
A6: Yes, gentle warming can be used to help dissolve this compound sodium salt in aqueous buffers, particularly at higher concentrations. For example, to achieve a 100 mg/mL concentration in PBS, warming to 60°C along with sonication is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to buffer | The pH of the buffer is too acidic. | Ensure the final pH of the solution is at or above 7.5. Consider preparing the this compound stock in water and adding it to the buffer, checking the final pH. |
| The concentration is too high for the specific buffer and conditions. | Try preparing a more dilute solution. Refer to the solubility table for guidance. | |
| Cloudy or hazy solution | Incomplete dissolution. | Use gentle heating (up to 60°C) and/or sonication to aid dissolution. Ensure the correct form of this compound (sodium salt) is being used for aqueous solutions. |
| The solution has been stored improperly and has degraded or precipitated over time. | Prepare a fresh solution. Review storage recommendations in the FAQs. | |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Interaction with components of the buffer or media. | Review the literature for potential incompatibilities with your specific experimental system. |
Experimental Protocols
Protocol for Preparing a 100 mg/mL this compound Sodium Salt Stock Solution in Water
Materials:
-
This compound Sodium Salt powder
-
Sterile, deionized or distilled water
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound Sodium Salt powder in a sterile container.
-
Add the appropriate volume of sterile water to achieve a final concentration of 100 mg/mL.
-
Vortex or mix thoroughly until the powder is completely dissolved. Gentle warming and sonication can be used to facilitate dissolution if necessary.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.
-
For immediate use, store at 4°C. For long-term storage, store at -20°C. Avoid repeated freeze-thaw cycles.
Visual Guides
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Relationship Between pH and this compound Solubility
Caption: pH effect on this compound free acid solubility.
Experimental Workflow for this compound Solution Preparation
Caption: this compound sodium salt solution preparation workflow.
References
Novobiocin Degradation in Experimental Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of novobiocin in experimental solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | This compound is poorly soluble in acidic solutions (pH < 7.5).[1] Using a buffer with a pH below this range will cause the compound to precipitate. | Ensure the pH of your aqueous solution is 7.5 or higher for complete dissolution.[1] For stock solutions, consider using DMSO. |
| Loss of biological activity in assays | This compound can degrade over time, especially at room temperature and in aqueous solutions. This can lead to reduced efficacy in experiments. | Prepare fresh working solutions from a frozen stock for each experiment. An aqueous solution at 100 mg/ml with a pH of 7.5 has a half-life of approximately 30 days at 25°C. |
| Color change in solution | A change in the color of the solution (e.g., from colorless to yellow) can indicate degradation of this compound. | Visually inspect solutions before use. If a noticeable color change has occurred, it is recommended to discard the solution and prepare a fresh one. |
| Unexpected peaks in HPLC analysis | The appearance of new peaks in an HPLC chromatogram that are not present in a freshly prepared standard solution indicates the formation of degradation products. | Use a validated stability-indicating HPLC method to separate this compound from its degradation products. Compare the chromatogram of your experimental solution to a reference standard. |
| Inconsistent experimental results | Inconsistent results may be due to the use of degraded this compound solutions. The amorphous form of this compound is more biologically active but can convert to a less active crystalline form in aqueous suspension.[2] | To ensure consistency, prepare solutions fresh and use them promptly. If storing, use frozen aliquots to minimize degradation and changes in physical form. |
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions of this compound. For aqueous solutions, ensure the pH is above 7.5 to maintain solubility.[1]
Q2: How should I store my this compound solutions to minimize degradation?
A2: Aqueous solutions of this compound sodium salt are stable for approximately 30 days at 25°C and for several months at 4°C. For long-term storage, it is recommended to store aqueous solutions in frozen aliquots for up to 6 months. This compound is also light-sensitive, so solutions should be protected from light.
Degradation and Stability
Q3: What are the main degradation pathways for this compound?
A3: this compound is susceptible to degradation through several pathways, including hydrolysis (both acidic and alkaline), oxidation, and photodegradation. The primary degradation products include isothis compound (an isomer), novobiocic acid (from hydrolysis of the amide bond), and descarbamylthis compound (from hydrolysis of the carbamate group).
Q4: How does pH affect the stability of this compound?
A4: this compound is more stable in neutral to slightly alkaline conditions. It is practically insoluble and less stable in acidic solutions (pH < 7.5).[1] Alkaline conditions can also promote hydrolysis of the amide and carbamate linkages.
Q5: How does temperature impact this compound degradation?
A5: Higher temperatures accelerate the degradation of this compound. An aqueous solution at pH 7.5 has a half-life of about 30 days at 25°C, while it is stable for several months at 4°C. At 72°C and pH 7.3, the half-life is approximately 26 hours.[3]
Q6: Is this compound sensitive to light?
A6: Yes, this compound is light-sensitive. Experimental solutions should be protected from light to prevent photodegradation.
Experimental Considerations
Q7: Can degraded this compound affect my experimental results?
A7: Yes. Degradation of this compound leads to a decrease in the concentration of the active compound, which can result in reduced biological activity and inconsistent experimental outcomes. Some degradation products may also have different biological activities or interfere with assays. For example, the 4-hydroxy moiety of the coumarin ring and the 3'-carbamate of the noviose are important for DNA gyrase inhibition but detrimental to Hsp90 inhibition.[4]
Q8: Are there any known interferences of this compound in common assays?
A8: this compound has been reported to precipitate histones at concentrations typically used to inhibit eukaryotic topoisomerase II. This could potentially interfere with experiments involving chromatin dynamics.
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound under various conditions.
| Condition | Concentration | Half-life | Reference |
| Aqueous solution, pH 7.5, 25°C | 100 mg/mL | ~30 days | |
| Aqueous solution, 4°C | 100 mg/mL | Several months | |
| Frozen aqueous aliquots | Not specified | Up to 6 months | |
| Growth medium, pH 7.3, 72°C | Not specified | ~26 hours | [3] |
| Growth medium, pH 7.3, 50°C | Not specified | Nearly stable | [3] |
| Growth medium, pH 5.0, 50°C | Not specified | Activity doubled in ~30 hours | [3] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.[5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for various time points (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours), protected from light.
-
-
Thermal Degradation:
-
Store the solid this compound powder in an oven at 60°C for up to 7 days.
-
Dissolve the stressed powder in the initial solvent for analysis at various time points.
-
-
Photodegradation:
-
Expose the this compound solution (in a quartz cuvette) to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[5]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following is an example of an HPLC method that can be used to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 307 nm.
-
Injection Volume: 20 µL.
-
Temperature: 30°C.
Visualizations
Caption: Signaling pathway of this compound's inhibitory action.
Caption: Major degradation pathways of this compound.
References
- 1. This compound | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. sgs.com [sgs.com]
- 7. medcraveonline.com [medcraveonline.com]
Technical Support Center: Optimizing Novobiocin Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing novobiocin concentration for various in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound has two well-characterized primary molecular targets. In bacteria, it inhibits the GyrB subunit of DNA gyrase, an enzyme essential for DNA replication, by acting as a competitive inhibitor of the ATPase activity.[1][2] In eukaryotic cells, it targets the C-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding and stability of numerous client proteins, many of which are implicated in cancer.
Q2: What is the typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound is highly dependent on the target and the cell type. For antibacterial activity, the minimum inhibitory concentration (MIC) is typically in the range of 0.25-16 µg/mL.[3] For inhibition of Hsp90 in cancer cell lines, much higher concentrations, ranging from 500 µM to 1 mM, are often required to observe effects on client protein degradation.[4] It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: Are there known off-target effects of this compound that I should be aware of?
A3: Yes, besides its primary targets, this compound has been reported to have other effects at high concentrations. It can interact with histones, potentially affecting chromatin assembly.[5][6] Additionally, it has been shown to inhibit RNA polymerase III transcription in vitro through a mechanism distinct from its action on topoisomerase II.[7][8] Researchers should consider these potential off-target effects when interpreting their results, especially at high concentrations.
Q4: What is the best way to prepare and store this compound for in vitro experiments?
A4: this compound sodium salt has a high solubility in water, approximately 100 mg/mL. However, aqueous solutions are not recommended for long-term storage and should be prepared fresh. For use in cell culture, it is common to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the culture medium.[4] Stock solutions in DMSO can be stored at -20°C for several months.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in Culture Medium | - The final concentration of this compound is too high. - The final percentage of DMSO is too high, causing solvent toxicity and secondary effects. - The this compound solution was not properly dissolved or mixed. | - Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity. - Prepare fresh dilutions of this compound from a DMSO stock for each experiment. - Gently vortex the diluted solution before adding it to the cell culture. |
| High Variability Between Replicates | - Uneven cell seeding. - Inaccurate pipetting of this compound. - Edge effects in the microplate. | - Ensure a homogenous cell suspension before and during seeding. - Calibrate pipettes regularly and use fresh tips for each replicate. - Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium to minimize evaporation. |
| No Observable Effect at Expected Concentrations | - The cell line is resistant to this compound. - The drug has degraded. - Insufficient incubation time. | - Test a higher concentration range or a different cell line. - Use a fresh stock of this compound. - Optimize the incubation time; some effects may require longer exposure. |
| High Cell Death in Control Group | - The vehicle (e.g., DMSO) is at a toxic concentration. - The cells were unhealthy prior to the experiment. - Contamination of the cell culture. | - Ensure the final vehicle concentration is not toxic to your cells. - Use cells in the exponential growth phase and within a low passage number. - Regularly check for and test for microbial contamination. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various In Vitro Assays
| Assay Type | Target | Organism/Cell Line | Effective Concentration (IC₅₀ or Range) | Reference |
| ATPase Assay | DNA Gyrase | E. coli | IC₅₀: ~0.48 µM | |
| Cell Viability | Hsp90 | SKBR3 Breast Cancer Cells | 500-800 µM (for client protein degradation) | |
| Cell Viability | Hsp90 | MDA-MB-231 Breast Cancer Cells | Dose-dependent inhibition of proliferation | [4] |
| Antibacterial | DNA Gyrase | Gram-positive and Gram-negative bacteria | MIC: 0.25-16 µg/mL | [3] |
| Transcription Assay | ER-mediated transcription | MELN cells | 200 µM | [4] |
| Cell Culture | Mycoplasma Contamination | Various | 50-1000 µg/mL | [3] |
Experimental Protocols
Determining the IC₅₀ of this compound in an ATPase Assay
This protocol is adapted from a method for a generic ATPase assay and should be optimized for the specific ATPase of interest.
Materials:
-
Purified ATPase (e.g., DNA gyrase)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 40 mM Tris pH 8.0, 50 mM KCl, 20 mM MgCl₂, 1 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.
-
In a 96-well plate, add the diluted this compound solutions. Include a "no inhibitor" control and a "no enzyme" background control.
-
Add the purified ATPase to each well (except the "no enzyme" control) and incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a fixed concentration of ATP to all wells. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubate the reaction for a set period (e.g., 2 hours) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of ATPase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC₅₀.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound inhibits passive chromatin assembly in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits passive chromatin assembly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits RNA polymerase III transcription in vitro by a mechanism distinct from DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits RNA polymerase III transcription in vitro by a mechanism distinct from DNA topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
potential off-target effects of novobiocin in cellular models
Welcome to the technical support center for researchers using novobiocin in cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, potentially indicating off-target effects.
Problem 1: Unexpected Cell Death or Reduced Proliferation at Low this compound Concentrations
Question: I'm observing significant cytotoxicity in my cell line at this compound concentrations that are reported to be specific for my intended target. What could be the cause?
Answer: While this compound is a known inhibitor of bacterial DNA gyrase, it has several off-target effects in eukaryotic cells that can lead to cytotoxicity. The observed cell death could be due to one or more of the following:
-
Hsp90 Inhibition: this compound can bind to the C-terminal nucleotide-binding pocket of Heat Shock Protein 90 (Hsp90), leading to the degradation of its client proteins, many of which are essential for cell survival and proliferation.[1][2][3]
-
Mitochondrial Dysfunction: this compound has been shown to disrupt mitochondrial structure, leading to swelling and disruption of cristae. This can decrease the intracellular ATP:ADP ratio, impacting cellular energy metabolism and viability.[4]
-
Induction of Apoptosis: this compound can trigger apoptosis-like cell death in certain cell types.[5][6] This can be mediated by the generation of reactive oxygen species (ROS) and subsequent DNA damage.[7]
Troubleshooting Workflow:
Problem 2: Altered Gene Expression Unrelated to the Intended Target
Question: My transcriptomics data shows significant changes in gene expression that I cannot explain by the known function of my target. Could this compound be responsible?
Answer: Yes, this compound can influence gene expression through mechanisms independent of its primary target. These include:
-
Inhibition of Transcription Initiation: this compound can inhibit the initiation of RNA polymerase II-directed transcription.[8] This effect appears to be independent of its action on topoisomerase II.
-
Disruption of Signaling Pathways: By inhibiting Hsp90, this compound can affect the stability and function of numerous transcription factors and signaling kinases that regulate gene expression.[2] Furthermore, this compound analogs have been shown to disrupt the MAPK signaling pathway, which could lead to widespread transcriptional changes.[9][10]
Experimental Approach to Deconvolute Effects:
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets of this compound in mammalian cells?
A1: The most well-documented off-targets of this compound in mammalian cells are Heat Shock Protein 90 (Hsp90) and components of the mitochondria.[1][3][4] It also has inhibitory effects on eukaryotic topoisomerase II and can interfere with transcription.[8][11]
Q2: How does this compound's inhibition of Hsp90 affect cellular processes?
A2: this compound binds to a C-terminal ATP-binding site on Hsp90, which is distinct from the N-terminal site targeted by other inhibitors like geldanamycin.[2][12] This interaction disrupts Hsp90's chaperone function, leading to the misfolding and subsequent proteasomal degradation of a wide range of "client" proteins. These clients include critical signaling molecules involved in cell growth, survival, and differentiation, such as Raf-1, Akt, and mutant p53.[2]
Hsp90 Inhibition Signaling Pathway:
Q3: What is the effective concentration range for this compound, and how does it relate to off-target effects?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the intended target. While it inhibits bacterial DNA gyrase at low micromolar concentrations, its effects on eukaryotic off-targets often require higher concentrations. For instance, inhibition of Hsp90 and subsequent degradation of client proteins are typically observed in the range of 500-800 µM.[2] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific application and to be aware that higher concentrations increase the likelihood of off-target effects.
| Off-Target Effect | Reported Effective Concentration Range (in cellular models) | Reference |
| Hsp90 Inhibition | ~500 - 800 µM | [2] |
| Apoptosis Induction | 0.3 mM | [6] |
| Inhibition of DNA Repair | Varies, often in conjunction with other agents | [4][13] |
Q4: Are there this compound analogs with different off-target profiles?
A4: Yes, medicinal chemistry efforts have generated this compound analogs with altered target selectivity. Some analogs have been developed to be more potent Hsp90 inhibitors.[14] Interestingly, other analogs have been identified that have lost their Hsp90 inhibitory activity but instead disrupt the MAPK signaling pathway.[9][10] This highlights the possibility of separating the different biological activities of the this compound scaffold.
Experimental Protocols
Protocol 1: Western Blot for Hsp90 Client Protein Degradation
Objective: To determine if this compound treatment leads to the degradation of known Hsp90 client proteins.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density. Allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 100 µM, 250 µM, 500 µM, 750 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Hsp90 client proteins (e.g., Raf-1, Akt, Her2/ErbB2) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to the loading control. A dose-dependent decrease in the client protein level indicates Hsp90 inhibition.
Protocol 2: ATP Assay for Mitochondrial Function
Objective: To assess the impact of this compound on cellular ATP levels as an indicator of mitochondrial dysfunction.
Methodology:
-
Cell Culture and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. After adherence, treat with various concentrations of this compound and a vehicle control for the desired duration (e.g., 4, 8, 12, 24 hours).
-
ATP Measurement: Utilize a commercial luminescent ATP assay kit (e.g., CellTiter-Glo®).
-
Lysis and Luminescence Reading: Add the ATP reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence readings of treated cells to the vehicle control. A significant decrease in ATP levels suggests this compound-induced mitochondrial toxicity.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells in culture with this compound at various concentrations and for different time points. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells) An increase in the Annexin V positive populations indicates the induction of apoptosis.
-
References
- 1. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibition of DNA excision repair may occur through effects on mitochondrial structure and ATP metabolism, not on repair topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis-like cell death in topoisomerase II over-expressing arsenite resistant Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel synthetic this compound analog, FM-Nov17, induces DNA damage in CML cells through generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits initiation of RNA polymerase II-directed transcription of the mouse metallothionein-I gene independent of its effect on DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemotherapy - Wikipedia [en.wikipedia.org]
- 12. [PDF] this compound and related coumarins and depletion of heat shock protein 90-dependent signaling proteins. | Semantic Scholar [semanticscholar.org]
- 13. This compound enhances alkylating agent cytotoxicity and DNA interstrand crosslinks in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of this compound analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Novobiocin Resistance in Bacterial Strains
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novobiocin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how do bacteria develop resistance?
This compound is an aminocoumarin antibiotic that functions by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1][2] Specifically, it binds to the GyrB subunit, blocking the enzyme's ATPase activity.[1] The primary mechanism of acquired resistance is the development of point mutations in the gyrB gene, which alter the drug's binding site on the GyrB protein.[3][4][5] Some bacteria, such as Staphylococcus saprophyticus, exhibit intrinsic resistance to this compound.[1][6] Other resistance mechanisms can include the action of efflux pumps, which actively transport the antibiotic out of the bacterial cell.[7][8][9]
Q2: My presumably susceptible bacterial strain is showing resistance to this compound. What are the possible reasons?
Several factors could lead to unexpected this compound resistance:
-
Incorrect Inoculum Density: An overly dense inoculum can overwhelm the antibiotic, leading to reduced zone sizes in disk diffusion assays or artificially high Minimum Inhibitory Concentrations (MICs).[10] Ensure your bacterial suspension is standardized, typically to a 0.5 McFarland standard.[1][11]
-
Spontaneous Mutations: Bacteria can develop spontaneous mutations in the gyrB gene, leading to the emergence of resistant subpopulations.
-
Contamination: The culture may be contaminated with a this compound-resistant organism. It is crucial to work with a pure culture.[10]
-
Expired or Improperly Stored Antibiotic: this compound disks or solutions that have expired or been stored improperly may have reduced potency. Disks should be stored at -20°C to 8°C and protected from moisture and light.[12]
Q3: My quality control (QC) strains are giving results outside the acceptable range. What should I do?
Out-of-control QC results invalidate the entire batch of experiments. Here’s how to troubleshoot:
-
Review the entire experimental procedure: Check for any deviations from the standardized protocol, including inoculum preparation, media type, incubation time and temperature, and measurement technique.
-
Check the integrity of the QC strains: Ensure that the correct ATCC strains are being used and that they have been subcultured appropriately.
-
Verify the antibiotic potency: Use a new lot of this compound disks or prepare a fresh stock solution for MIC testing.
-
Examine the culture medium: The pH and cation concentration of the Mueller-Hinton Agar/Broth can affect results.[13]
-
Repeat the test: If the cause is not immediately apparent, repeat the QC test with fresh reagents and cultures.
Q4: Can I use any type of growth medium for this compound susceptibility testing?
For standardized results, it is critical to use recommended media. Mueller-Hinton Agar (MHA) is the standard for disk diffusion and broth microdilution for most aerobic bacteria.[1] The composition of the medium can significantly impact the zone of inhibition and MIC values.
Data Summary: this compound Susceptibility
The following table summarizes typical zone of inhibition diameters and MIC values for common bacterial strains.
| Organism | Strain | Susceptibility | Typical Zone of Inhibition (5 µg disk) | Typical MIC (µg/mL) | Notes |
| Staphylococcus aureus | ATCC 25923 | Susceptible | ≥22 mm[1] | 0.063 - 0.2[3][14] | Standard susceptible control strain. |
| Staphylococcus epidermidis | ATCC 12228 | Susceptible | >16 mm[2][6] | ≤2[15] | Common coagulase-negative susceptible strain. |
| Staphylococcus saprophyticus | ATCC 15305 | Resistant | ≤15 mm[1] | 32 - 64[15] | Standard intrinsic resistant control strain. |
| Staphylococcus aureus | GyrB T173I mutant | Resistant | Not applicable | ~0.5 | An 8-fold increase in MIC compared to wild-type.[14] |
| Staphylococcus aureus | High-level resistant mutant | Resistant | Not applicable | >128 | Can result from accumulated mutations in both gyrB and parE genes.[3] |
Experimental Protocols
Protocol 1: this compound Disk Diffusion (Kirby-Bauer) Assay
This method assesses bacterial susceptibility to this compound based on the diameter of the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
Pure, 18-24 hour bacterial culture
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
This compound disks (5 µg)
-
Sterile saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Aseptically pick several colonies from a fresh agar plate and suspend them in sterile saline or TSB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[1][11]
-
Inoculation: Within 15 minutes of preparation, dip a sterile swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each application to ensure confluent growth.
-
Disk Application: Allow the plate to dry for 5-15 minutes.[1] Aseptically apply a 5 µg this compound disk to the center of the inoculated plate. Gently press the disk to ensure full contact with the agar.[6]
-
Incubation: Invert the plates and incubate aerobically at 35-37°C for 18-24 hours.[6]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm).
-
Susceptible: Zone of inhibition >16 mm
-
Resistant: Zone of inhibition ≤16 mm[16]
-
Protocol 2: this compound Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit visible bacterial growth in a liquid medium.
Materials:
-
Pure bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Sterile reservoirs
-
Incubator (35-37°C)
-
Plate reader (optional)
Procedure:
-
This compound Stock Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent and dilute it in CAMHB to twice the highest concentration to be tested.[17]
-
Serial Dilution: Dispense 100 µL of CAMHB into all wells of a 96-well plate. Add 100 µL of the 2x this compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[17] Column 11 serves as the positive control (no antibiotic), and column 12 is the negative control (no bacteria).[17]
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final bacterial inoculum to all wells except the negative control (column 12). This will bring the final volume in each well to 200 µL and dilute the this compound to the desired final concentrations.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[14]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[17] This can be assessed visually or with a plate reader.
Visualizations
Caption: Troubleshooting workflow for unexpected this compound resistance.
Caption: this compound's mechanism of action and bacterial resistance pathways.
Caption: Comparison of disk diffusion and broth microdilution workflows.
References
- 1. microbenotes.com [microbenotes.com]
- 2. notesforbiology.com [notesforbiology.com]
- 3. Accumulation of Mutations in both gyrB and parE Genes Is Associated with High-Level Resistance to this compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Mutations in DNA gyrase result in this compound resistance in halophilic archaebacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Susceptibility Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 7. RND Efflux Pump Induction: A Crucial Network Unveiling Adaptive Antibiotic Resistance Mechanisms of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biotrading.com [biotrading.com]
- 11. dalynn.com [dalynn.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. One moment, please... [microbeonline.com]
- 14. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Significance of determining this compound sensitivity in the taxonomy of staphylococci] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchtweet.com [researchtweet.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Novobiocin in Microbiological Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing novobiocin precipitation in microbiological media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my microbiological media?
This compound precipitation in media can be attributed to several factors related to its physicochemical properties and its interaction with media components. The most common causes include:
-
pH: this compound is an acidic compound with low solubility in acidic to neutral solutions. It is significantly more soluble in aqueous solutions with a pH above 7.5.[1] Many microbiological media have a final pH in the neutral range (around 7.0), which can lead to the precipitation of this compound.
-
Interaction with Media Components: Complex media contain peptides, amino acids, and various ions from components like peptone and yeast extract.[2][3][4] this compound has been shown to precipitate in the presence of certain proteins, such as histones, by interacting with arginine residues.[5] It is plausible that similar interactions occur with proteins and peptides present in complex media. Divalent cations (e.g., Ca²⁺, Mg²⁺) present in some media can also potentially interact with this compound, affecting its solubility.
-
Temperature: Adding a concentrated, cold this compound stock solution to warmer media can cause a sudden temperature change, potentially leading to precipitation. Conversely, adding this compound to media that is too hot can degrade the antibiotic.
-
Concentration: The final concentration of this compound in the media is crucial. Exceeding its solubility limit at a given pH and temperature will inevitably cause precipitation.
-
Form of this compound: The sodium salt of this compound is more soluble in water than the free acid form.[6][7] Using the acid form directly in the media will likely result in poor solubility and precipitation.
Q2: What is the best way to prepare a this compound stock solution?
To minimize precipitation, it is highly recommended to prepare a concentrated stock solution of this compound (sodium salt) and add it to the sterilized media after it has cooled.
-
Solvent: Dissolve this compound sodium salt in sterile distilled water.[8][9] Some protocols may suggest using a small amount of DMSO to aid initial dissolution, followed by dilution with sterile water.[10][11]
-
Concentration: A common stock solution concentration is 20 mg/mL.[9] The solubility of this compound sodium salt in water is approximately 100 mg/mL.[8]
-
Sterilization: Do not autoclave the this compound stock solution. this compound is heat-sensitive. The stock solution should be sterilized by filtration through a 0.22 µm syringe filter.[9][12]
-
Storage: Store the filter-sterilized stock solution in aliquots at -20°C in the dark, as this compound is also light-sensitive.[9] Frozen stock solutions can be stable for several months. Avoid repeated freeze-thaw cycles.
Q3: At what temperature should I add the this compound stock solution to my media?
Add the this compound stock solution to the autoclaved media after it has cooled to a safe temperature, typically around 45-50°C.[13] This temperature is cool enough to prevent heat degradation of the antibiotic and warm enough to allow for thorough mixing before the agar solidifies (if preparing plates).
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your media.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitate forms immediately upon adding this compound stock to the media. | pH of the media is too low. | 1. Check the final pH of your prepared media. If it is below 7.5, consider adjusting it upwards slightly, if permissible for your experimental needs. 2. Prepare the this compound stock solution in a slightly alkaline buffer (e.g., sterile 10 mM Tris-HCl, pH 8.0), ensuring the buffer is compatible with your downstream application. |
| High concentration of divalent cations. | 1. Review the composition of your media. If it contains high concentrations of Ca²⁺ or Mg²⁺, consider preparing a separate, concentrated stock of these salts and adding them to the media after the this compound. 2. Test a small batch of media with and without these specific salts to see if they are the cause of precipitation. | |
| Interaction with complex media components. | 1. Use a higher-quality, more defined source of peptone or yeast extract if possible. The composition of these complex components can vary between suppliers.[14] 2. Consider using a chemically defined medium if your experimental organism can grow in it, to eliminate the variability of complex components. | |
| Precipitate forms over time after the media has been prepared. | Slow crystallization. | 1. Ensure the this compound is fully dissolved in the stock solution before adding it to the media. 2. Store prepared this compound-containing media at the recommended temperature (usually 2-8°C) and use it within its stability period. Some media with this compound can be stored for at least 2 weeks at 4°C.[15] |
| Temperature fluctuations during storage. | 1. Store the prepared media in a stable temperature environment. Avoid repeated warming and cooling cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (20 mg/mL)
Materials:
-
This compound sodium salt powder
-
Sterile, distilled water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (appropriate size for the volume)
-
Sterile microcentrifuge tubes for aliquoting
Methodology:
-
Weigh the desired amount of this compound sodium salt powder in a sterile container. For a 20 mg/mL solution, you would weigh 1 g for a final volume of 50 mL.
-
Add the powder to the sterile 50 mL conical tube.
-
Add a portion of the sterile distilled water (e.g., 40 mL) to the tube.
-
Vortex or mix gently until the this compound is completely dissolved.
-
Bring the final volume to 50 mL with sterile distilled water.
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile container.
-
Aliquot the sterile stock solution into sterile microcentrifuge tubes.
-
Label the tubes with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C in the dark.
Protocol 2: Preparation of Trypticase this compound (TN) Broth
This protocol is adapted from the FDA's Bacteriological Analytical Manual.[9]
Materials:
-
Trypticase or Tryptone (pancreatic digest of casein)
-
Sodium chloride (NaCl)
-
Distilled water
-
This compound stock solution (20 mg/mL, prepared as in Protocol 1)
-
Autoclave
-
Sterile flasks or bottles
Methodology:
-
For 1 liter of media, dissolve 15 g of Trypticase and 5 g of NaCl in 1 liter of distilled water by heating and stirring.
-
Dispense the broth into flasks or bottles.
-
Autoclave at 121°C for 15 minutes.
-
Allow the autoclaved media to cool to approximately 45-50°C.
-
Aseptically add 1 mL of the 20 mg/mL filter-sterilized this compound stock solution per liter of media to achieve a final concentration of 20 µg/mL.
-
Mix gently but thoroughly.
-
The media is now ready for use.
Visualizations
Caption: Workflow for preparing this compound-containing media to minimize precipitation.
Caption: Key factors influencing this compound solubility in aqueous solutions.
References
- 1. This compound | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yeast Peptone, the Peptone of the Future [sigmaaldrich.com]
- 4. procelys.com [procelys.com]
- 5. This compound precipitates histones at concentrations normally used to inhibit eukaryotic type II topoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DE1018192B - Manufacture of the antibiotic this compound - Google Patents [patents.google.com]
- 7. US3118874A - Process for preparing crystalline monosodium this compound - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. BAM Media M150: Trypticase this compound (TN) Broth | FDA [fda.gov]
- 10. usbio.net [usbio.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. youtube.com [youtube.com]
- 13. Bacterial cultivation media and antibiotics [qiagen.com]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. researchgate.net [researchgate.net]
stability of novobiocin under different storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of novobiocin under various experimental and storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on this compound's stability profile.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound sodium salt should be stored desiccated at 2-8°C. For long-term storage of the powder, -20°C is also recommended, which can preserve it for up to 3 years. This compound is also known to be light-sensitive, so it should be protected from light.
Q2: How should I store this compound in solution?
A2: The stability of this compound in solution depends on the solvent and the storage temperature.
-
Aqueous Solutions: An aqueous solution of this compound sodium salt (at 100 mg/mL, pH 7.5) has a half-life of approximately 30 days at 25°C and can last for several months at 4°C[1]. For longer-term storage, aqueous solutions can be stored as frozen aliquots for up to 6 months without a decrease in potency[1]. Reconstituted stock solutions are reported to be stable for 3 months at 4°C[2][3]. It is recommended to avoid repeated freeze-thaw cycles[4][5].
-
DMSO Solutions: Stock solutions prepared in DMSO can be stored for up to 1 year at -80°C and for 1 month at -20°C[4][6]. To maintain stability, it is best to aliquot the stock solution to prevent repeated freeze-thaw cycles[4].
Q3: Is this compound sensitive to light?
A3: Yes, this compound is light-sensitive[2][5]. Both solid and solution forms should be protected from light to prevent photodegradation. When working with this compound solutions, it is advisable to use amber-colored vials or wrap containers in aluminum foil.
Q4: At what pH is this compound most stable and soluble?
Q5: Can I autoclave my media with this compound already added?
A5: No, it is not recommended to autoclave media containing this compound. The high temperatures of autoclaving will likely cause significant degradation of the antibiotic. This compound should be filter-sterilized and added to the media after it has cooled down.
Q6: What are the known degradation products of this compound, and are they active?
A6: One of the known degradation/related compounds is isothis compound. While detailed biological activity data for all potential degradation products is scarce, it is important to be aware that they can potentially interfere with experimental results. For instance, the conversion of the active amorphous form to the less active crystalline form is a known stability issue in aqueous suspensions[8]. Hydrolysis can cleave the molecule, and other modifications like hydroxylation can occur[9]. The biological activity of these products is generally considered to be lower than the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of antibacterial activity in my experiment. | 1. Degradation due to improper storage: The this compound solution may have been stored for too long at an inappropriate temperature or subjected to multiple freeze-thaw cycles. 2. pH of the medium: The experimental medium may have a pH outside the optimal stability range for this compound, leading to rapid hydrolysis. 3. Photodegradation: The solution may have been exposed to light for an extended period. 4. Presence of degrading enzymes: If working with cell cultures or biological extracts, enzymes may be present that can metabolize this compound. | 1. Prepare fresh this compound solutions for your experiments. Always store stock solutions as recommended (see FAQs). 2. Check the pH of your experimental medium. If possible, adjust the pH to be within the stable range for this compound (ideally around neutral to slightly alkaline for solubility). 3. Protect your this compound solutions from light by using amber vials or covering the containers. 4. If enzymatic degradation is suspected, consider using purified systems or adding enzyme inhibitors if compatible with your experiment. |
| Inconsistent results between experiments. | 1. Variability in this compound concentration: This could be due to degradation during storage or inaccurate initial preparation. 2. Crystallization of amorphous this compound: In aqueous suspensions, the more active amorphous form can convert to the less soluble and less active crystalline form[8]. | 1. Use a validated method like HPLC to confirm the concentration of your this compound stock solution before use. 2. For aqueous suspensions, consider the use of stabilizing polymers like methyl cellulose or polyvinylpyrrolidone to delay recrystallization[8]. Alternatively, use freshly prepared solutions. |
| Unexpected peaks in my HPLC chromatogram. | 1. Formation of degradation products: this compound may have degraded due to exposure to harsh conditions (e.g., pH, light, temperature). 2. Impurities in the starting material. | 1. Review your storage and handling procedures. If degradation is suspected, perform a forced degradation study to identify potential degradation products. 2. Check the certificate of analysis for your this compound lot to identify any known impurities. |
Stability Data Summary
The following tables summarize the known stability data for this compound under various conditions.
Table 1: Stability of this compound in Solution
| Solvent | Concentration | Temperature | Stability | Reference(s) |
| Aqueous (pH 7.5) | 100 mg/mL | 25°C | Half-life of approx. 30 days | [1] |
| Aqueous (pH 7.5) | 100 mg/mL | 4°C | Stable for several months | [1] |
| Aqueous | Not specified | 4°C | Stock solutions stable for 3 months | [2][3] |
| Aqueous | Not specified | Frozen | Aliquots stable for up to 6 months | [1] |
| DMSO | Not specified | -20°C | Stable for 1 month | [4][6] |
| DMSO | Not specified | -80°C | Stable for 1 year | [4][10] |
Table 2: Physicochemical Properties and General Stability Information
| Parameter | Information | Reference(s) |
| Solid Form | Exists in a more soluble, biologically active amorphous form and a less soluble, inactive crystalline form. The amorphous form can revert to the crystalline form in aqueous suspension. | [8] |
| pH Solubility | Soluble in aqueous solutions above pH 7.5; practically insoluble in acidic solutions. | [7] |
| Light Sensitivity | This compound is light-sensitive and should be protected from light. | [2][5] |
| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents. | [11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for 24 hours. Also, reflux the stock solution at 60°C for 8 hours.
-
Photolytic Degradation: Expose the stock solution and solid this compound to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. The goal is to achieve 5-20% degradation of the parent drug to ensure that the analytical method can detect and resolve the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the this compound solution to be tested in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Signaling Pathways and Workflow Diagrams
Diagram 1: this compound's Mechanism of Action - Inhibition of Bacterial DNA Gyrase
Caption: this compound competitively inhibits the ATPase activity of the GyrB subunit of bacterial DNA gyrase.
Diagram 2: this compound's Mechanism of Action - Inhibition of the Hsp90 Chaperone Cycle
Caption: this compound binds to the C-terminus of Hsp90, leading to client protein degradation.
Diagram 3: Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability via forced degradation and HPLC analysis.
References
- 1. This compound | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of this compound analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin formation in this compound biosynthesis: beta-hydroxylation of the aminoacyl enzyme tyrosyl-S-NovH by a cytochrome P450 NovI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NovJ/NovK catalyze benzylic oxidation of a beta-hydroxyl tyrosyl-S-pantetheinyl enzyme during aminocoumarin ring formation in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Photodegradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite [mdpi.com]
- 9. Microbial hydroxylation of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of Novobiocin in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral administration of novobiocin in animal studies. The following information provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound generally poor?
A1: The poor oral bioavailability of this compound stems from several physicochemical properties. It is known to have negligible oral bioavailability in some contexts[1]. Key contributing factors include:
-
Low Aqueous Solubility: this compound is practically insoluble in acidic solutions, such as those found in the stomach, but its solubility increases in aqueous solutions with a pH above 7.5[1].
-
Crystallinity: this compound can exist in a less soluble, inactive crystalline form and a more soluble, biologically active amorphous form. In aqueous suspensions, the active amorphous form can convert to the less soluble crystalline form, reducing its absorption[2].
-
High Plasma Protein Binding: this compound is highly bound to plasma albumin (over 99% in humans), which can affect its distribution and availability[3].
Q2: What is the expected oral absorption of this compound in common animal models?
A2: Studies in laboratory animals have shown that an oral absorption of around 30% can be achieved. After a single oral dose of 10 mg/kg, peak serum levels were reached within one hour in mice and within four hours in dogs[3]. The specific formulation used to achieve this level of absorption was not detailed in the available literature.
Q3: What are the general formulation strategies to improve the oral delivery of poorly soluble compounds like this compound?
A3: To overcome the challenges of poor solubility, several formulation strategies can be employed:
-
Suspensions: Creating a fine, uniform suspension can increase the surface area of the drug particles for dissolution. Using suspending agents like methylcellulose and wetting agents like Tween 80 is a common approach.
-
Co-solvent Systems: Dissolving this compound in a mixture of a primary solvent (like DMSO or ethanol) and co-solvents (like polyethylene glycol 400) can keep the drug in solution for administration.
-
Advanced Formulations: While not specifically documented for this compound in the available literature, techniques like solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS) are proven methods for significantly enhancing the oral bioavailability of other BCS Class II and IV drugs.
Q4: Are there any known safety concerns with oral administration of this compound in animal studies?
A4: Yes, it is important to be aware of the toxicity profile. The oral LD50 values for this compound are approximately 1000 mg/kg for mice and 3200 mg/kg for rats[3]. At high doses, dose-related vomiting has been observed in rats[3]. Researchers should carefully select doses based on these toxicological endpoints and the specific goals of their study.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Drug Precipitates Out of Solution/Suspension During Preparation or Before Dosing | - Low solubility in the chosen vehicle. - Conversion of the more soluble amorphous form to the less soluble crystalline form[2]. - Temperature changes affecting solubility. | - Increase the proportion of co-solvents or surfactants, being mindful of their potential toxicity. - Prepare the formulation immediately before dosing to minimize the time for precipitation. - Maintain a consistent temperature during preparation and storage. - For suspensions, ensure adequate mixing and homogenization to create a stable dispersion. |
| Inconsistent Pharmacokinetic (PK) Data Between Animals | - Inaccurate dosing due to non-homogenous formulation. - Stress induced by the oral gavage procedure affecting gastrointestinal motility and absorption[4]. - Animal-to-animal variability in physiology. | - Ensure the formulation is homogenous. For suspensions, stir continuously before and during the withdrawal of each dose. - Refine the oral gavage technique to minimize stress. Pre-coating the gavage needle with sucrose has been shown to reduce stress in mice[4]. - Ensure all animals are properly fasted if the protocol requires it, as food can affect absorption[5][6]. |
| Difficulty Administering the Formulation via Oral Gavage | - High viscosity of the formulation. - Animal resistance and stress[4]. | - Adjust the concentration of viscosity-modifying agents like methylcellulose. A lower viscosity (e.g., 400 cP) is often suitable for oral gavage[7]. - Use an appropriate gavage needle size (e.g., 20-gauge for mice)[4]. - Handle animals gently and use refined restraint techniques to reduce stress. |
| Low and Variable Drug Exposure Despite Using an Improved Formulation | - Potential for first-pass metabolism in the liver. - Efflux transporter activity in the gut wall. - The chosen formulation is not sufficiently enhancing solubility in the gastrointestinal tract. | - While this compound is metabolized, the extent of first-pass metabolism impacting initial absorption is not fully detailed. Consider this as a potential factor in data interpretation. - Experiment with different formulation strategies (e.g., from a simple suspension to a co-solvent system) to identify one that provides more consistent results. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Dose in Animal Models
| Species | Dose (mg/kg) | Time to Peak Concentration (Tmax) | Oral Absorption (%) | Source |
| Mouse | 10 | ~ 1 hour | ~ 30% | [3] |
| Dog | 10 | ~ 4 hours | ~ 30% | [3] |
| Note: The specific vehicle used to achieve these parameters was not specified in the source document. |
Table 2: Acute Oral Toxicity of this compound
| Species | LD50 (mg/kg) | Source |
| Mouse | ~ 1000 | [3] |
| Rat | ~ 3200 | [3] |
Experimental Protocols
Protocol 1: Preparation of a Simple this compound Solution
This protocol is adapted from a study where this compound was administered orally to rats[8].
-
Objective: To prepare a simple solution of this compound for oral administration.
-
Materials:
-
This compound sodium
-
0.9% Normal saline
-
Sterile vials
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound sodium based on the desired concentration and final volume.
-
Transfer the this compound sodium to a sterile vial.
-
Add the calculated volume of 0.9% normal saline.
-
Stir the mixture using a magnetic stirrer until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there is no particulate matter before administration. Prepare fresh daily.
-
Protocol 2: Preparation of a this compound Suspension with Methylcellulose and Tween 80
This is a general protocol for preparing a suspension for poorly water-soluble compounds, suitable for oral gavage in rodents[4][7].
-
Objective: To prepare a homogenous suspension of this compound to improve dosing accuracy.
-
Materials:
-
This compound
-
Methylcellulose (e.g., 400 cP viscosity)
-
Tween 80 (Polysorbate 80)
-
Purified water
-
Mortar and pestle or homogenizer
-
-
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose with 0.2% Tween 80): a. Heat approximately one-third of the final required volume of purified water to 70-80°C. b. Slowly add the methylcellulose powder while stirring to create a uniform dispersion. c. Add the Tween 80 to the hot dispersion and mix. d. Add the remaining two-thirds of the water as cold water or ice to facilitate the dissolution of the methylcellulose. e. Continue stirring in a cold bath until a clear, viscous solution is formed.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder. b. Place the powder in a mortar. c. Add a small amount of the prepared vehicle to the powder and levigate to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles. d. Gradually add the remaining vehicle to the paste while continuously mixing. e. For larger volumes, a homogenizer can be used to ensure a uniform particle size distribution.
-
Administration: a. Continuously stir the suspension before and during dose administration to maintain homogeneity.
-
Protocol 3: Preparation of a Co-Solvent Formulation
This protocol is based on common co-solvent systems used for in vivo studies of poorly soluble compounds[9].
-
Objective: To prepare a solubilized formulation of this compound for oral delivery.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Purified water or saline
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. Use the minimum amount of DMSO necessary for complete dissolution.
-
In a separate container, prepare the co-solvent vehicle. For a vehicle of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% water: a. Mix the PEG400 and Tween 80.
-
Slowly add the this compound-DMSO solution to the PEG400/Tween 80 mixture while stirring.
-
Slowly add the water or saline to the organic mixture while continuously stirring to avoid precipitation.
-
The final solution should be clear. If cloudiness occurs, the drug may be precipitating, indicating that the formulation is not suitable for that specific concentration. Prepare this formulation fresh before each use.
-
Visualizations
Caption: Experimental workflow for developing and testing an oral this compound suspension.
Caption: Logical relationship between bioavailability issues and formulation strategies.
Caption: Troubleshooting decision tree for inconsistent pharmacokinetic results.
References
- 1. This compound | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of feeding on the pharmacokinetics of oral minocycline in healthy research dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Newly Found TRPV1 Inhibitor, Attenuates the Expression of TRPV1 in Rat Intestine and Intestinal Epithelial Cell Line IEC-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Analysis of Novobiocin and its Impurites by HPLC
Welcome to the technical support center for the analysis of novobiocin and its impurities by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound that can be detected by HPLC?
A1: Several related substances and degradation products can be present as impurities in this compound samples. These include, but are not limited to: novenamine, hydroxythis compound, novobiocic acid, desmethyldescarbamylthis compound, dihydrothis compound, isothis compound, and descarbamylthis compound[1]. Forced degradation studies can help identify other potential impurities that may arise under stress conditions such as acid, base, oxidation, heat, and light exposure[2][3].
Q2: What is a typical starting HPLC method for this compound impurity analysis?
A2: A common approach is to use a reversed-phase HPLC method. A typical starting point would involve a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., water with phosphoric acid or formic acid)[4][5][6]. Detection is often performed using a UV detector at a wavelength of 254 nm or 340 nm[1][5][6][7].
Q3: Why is it important to perform forced degradation studies for this compound?
A3: Forced degradation studies are essential to develop and validate a stability-indicating HPLC method[2]. These studies help to:
-
Identify potential degradation products that could form during storage and handling.
-
Elucidate the degradation pathways of the this compound molecule.
-
Demonstrate the specificity of the HPLC method by showing that the peaks of the impurities and degradants are well-separated from the main this compound peak and from each other[3][8].
Q4: How should I prepare the mobile phase for this compound HPLC analysis to ensure reproducibility?
A4: Proper mobile phase preparation is critical for consistent results. Follow these guidelines:
-
Filter all aqueous components and solvents through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter[10][11].
-
Degas the mobile phase before use by sonication, helium sparging, or using an in-line degasser to prevent bubble formation in the pump and detector[10].
-
Prepare fresh mobile phase daily, especially aqueous buffers, to prevent microbial growth and changes in pH[9].
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound and its impurities.
Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound Peak
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | This compound has acidic and basic functional groups that can interact with residual silanols on the silica-based column packing, leading to peak tailing. Try lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric or formic acid) to suppress the ionization of silanols. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. |
| Inappropriate Injection Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | If the problem persists, the column may be contaminated or the stationary phase may be degraded. Try washing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) or replace the column if it is old. |
Problem 2: Inconsistent Retention Times
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Mobile Phase Composition Drift | Ensure the mobile phase composition is stable. If using a gradient, ensure the pump is mixing the solvents accurately. Premixing the mobile phase can sometimes improve consistency for isocratic methods. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 10-20 column volumes or more, especially when changing mobile phases. |
| Leaks in the HPLC System | Check for any leaks in the pump, injector, tubing, and fittings. A leak can cause pressure fluctuations and lead to variable flow rates and retention times. |
Problem 3: Ghost Peaks or Carryover
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Contaminated Mobile Phase or Solvents | Use fresh, HPLC-grade solvents and water for mobile phase preparation. |
| Injector Carryover | Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between injections. |
| Sample Adsorption onto Column | Some impurities may be strongly retained and elute in subsequent runs. Incorporate a column wash step with a strong solvent at the end of each analytical sequence. |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of this compound and its Impurities
This method is a general starting point and may require optimization for specific sample matrices and impurity profiles.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% A / 40% B, isocratic[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C |
| Detection Wavelength | 340 nm[5][6] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products of this compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of about 1 mg/mL.
-
Expose to Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Heat the solid drug substance at 80 °C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the unstressed control and all stressed samples using the HPLC method described in Protocol 1.
-
Peak Purity and Mass Balance: Evaluate the chromatograms for the appearance of new peaks and a decrease in the main this compound peak. Assess peak purity of the this compound peak in the stressed samples and calculate the mass balance to account for all the material.
Visualizations
Caption: A troubleshooting workflow for addressing poor peak shape in HPLC analysis.
Caption: An overview of the experimental workflow for this compound impurity analysis by HPLC.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Rapid and sensitive high-performance liquid chromatographic assay for this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of plasma this compound levels by a reversed-phase high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.dphen1.com [library.dphen1.com]
- 9. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 10. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Mitigating Novobiocin-Induced Cytotoxicity in Non-Target Cells
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate novobiocin-induced cytotoxicity in non-target cells during your experiments.
This guide offers detailed information on the cytotoxic effects of this compound on normal, non-cancerous cells and provides strategies to minimize these off-target effects, ensuring the integrity and validity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the known cytotoxic effects of this compound on non-target (normal) human cells?
This compound, while showing selective toxicity towards certain cancer cells, can also impact the viability of normal, non-target cells. Studies have demonstrated that this compound can induce cell death in various normal human cell lines. For instance, in human gingival fibroblasts (HGF-1), a significant reduction in viability has been observed at concentrations of 1 mM and higher after just 5 hours of treatment.[1][2] In contrast, at a concentration of 0.5 mM, this compound did not significantly alter the viability of human peripheral blood mononuclear cells (PBMCs), suggesting a cell-type-dependent response.[3] The IC50 value, the concentration at which 50% of cell growth is inhibited, for this compound analogs has been determined in the normal human lung fibroblast cell line MRC-5, providing a benchmark for its cytotoxic potential in non-cancerous cells.[2]
Q2: My non-target cells are showing signs of apoptosis after this compound treatment. What is the underlying mechanism?
This compound can induce apoptosis in eukaryotic cells through the intrinsic, or mitochondrial, pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.[4] Key events in this pathway include the activation of initiator caspases, such as caspase-9, which then trigger the activation of executioner caspases, like caspase-3 and caspase-7.[4][5][6] The activation of these caspases ultimately leads to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis.[3][7]
Q3: How can I reduce or mitigate this compound-induced cytotoxicity in my normal cell cultures?
One promising strategy to mitigate this compound-induced cytotoxicity is the co-administration of antioxidants. A this compound analog has been shown to generate reactive oxygen species (ROS), leading to DNA damage and apoptosis.[4] The antioxidant N-acetylcysteine (NAC) was able to prevent these effects, suggesting that oxidative stress is a key mechanism of cytotoxicity.[4] Therefore, including antioxidants like NAC in your experimental setup may protect non-target cells from this compound-induced damage.
Q4: I am observing unexpected results in my experiments. Could this compound be interfering with other cellular processes?
Yes, beyond its known targets like DNA gyrase and Hsp90, this compound can interfere with other cellular processes. It has been shown to inhibit ADP ribosylation, which is a post-translational modification of proteins involved in various cellular functions.[3] Additionally, this compound can affect protein synthesis and alter the phosphorylation state of cytosolic proteins.[3] It's important to consider these broader effects when interpreting your experimental results.
Troubleshooting Guide
Problem: High levels of cell death observed in non-target control cells.
Possible Cause 1: this compound concentration is too high.
-
Solution: Titrate the concentration of this compound to determine the optimal dose that has the desired effect on your target cells while minimizing toxicity in non-target cells. Refer to the table below for reported IC50 values in various cell lines.
Possible Cause 2: Oxidative stress.
-
Solution: Co-treat your cells with an antioxidant such as N-acetylcysteine (NAC). Start with a concentration range of 1-5 mM of NAC and optimize based on your specific cell type and experimental conditions.
Possible Cause 3: Disruption of mitochondrial function.
-
Solution: Assess mitochondrial health using a JC-1 assay to measure mitochondrial membrane potential. If significant depolarization is observed, consider strategies to support mitochondrial function, although specific interventions for this compound are still under investigation.
Data Presentation
Table 1: Cytotoxicity of this compound and its Analogs in Non-Target Human Cell Lines
| Cell Line | Cell Type | Compound | IC50 Value | Exposure Time | Reference |
| HGF-1 | Human Gingival Fibroblasts | This compound | Significant viability decrease at ≥ 1 mM | 5 hours | [Płoszaj et al., 2014][1][2] |
| MRC-5 | Human Lung Fibroblasts | This compound Analog 1 | 10.03 ± 1.15 µM | 72 hours | [Johnson et al., 2017][2] |
| MRC-5 | Human Lung Fibroblasts | This compound Analog 2 | 1.13 ± 0.11 µM | 72 hours | [Johnson et al., 2017][2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Immune Cells | This compound | No significant toxicity at 0.5 mM | 6 hours | [Feist et al., 1996][3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and co-treatments if applicable) for the desired duration.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with this compound.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
JC-1 Assay for Mitochondrial Membrane Potential
This assay uses the fluorescent dye JC-1 to assess mitochondrial health.
Materials:
-
JC-1 dye
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells on coverslips or in a clear-bottom 96-well plate.
-
Treat cells with this compound as required.
-
Incubate the cells with the JC-1 staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Wash the cells with assay buffer.
-
Measure the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Pathway in Non-Target Cells
This compound can trigger the intrinsic apoptotic pathway in non-target cells. This is often initiated by cellular stress, including the generation of reactive oxygen species (ROS). This leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving various cellular substrates. This pathway is regulated by the Bcl-2 family of proteins, where anti-apoptotic members like Bcl-2 inhibit cytochrome c release, and pro-apoptotic members like Bax promote it.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
This workflow outlines the steps to evaluate this compound's cytotoxicity and the effectiveness of a mitigating agent.
Caption: Workflow for cytotoxicity assessment and mitigation.
References
- 1. Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulating Properties of the Antibiotic this compound in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A this compound derivative, XN4, triggers ferroptosis in gastric cancer cells via the activation of NOX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound modulates colchicine sensitivity in parental and multidrug-resistant B16 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DNA Gyrase Inhibitors: Novobiocin vs. Coumermycin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent aminocoumarin antibiotics, novobiocin and coumermycin A1, in their role as inhibitors of bacterial DNA gyrase. The information presented is curated to assist in research and development efforts targeting this essential bacterial enzyme.
Introduction
DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication, transcription, and recombination.[1][2] This enzyme is a validated target for antibacterial drugs.[1] this compound and coumermycin A1 are naturally occurring antibiotics that inhibit DNA gyrase by targeting the GyrB subunit, specifically interfering with the enzyme's ATPase activity.[3][4][5] Both compounds act as competitive inhibitors of ATP binding, a critical step in the catalytic cycle of DNA gyrase.[4][6] Understanding the nuances of their interaction with the enzyme is vital for the development of new and more effective antibacterial agents.
Mechanism of Action
This compound and coumermycin A1 share a common mechanism of action by binding to the N-terminal domain of the GyrB subunit of DNA gyrase. This binding event physically obstructs the ATP-binding pocket, preventing the hydrolysis of ATP that is necessary to fuel the DNA supercoiling reaction.[4][6][7] The inhibition of ATPase activity halts the catalytic cycle of the enzyme, leading to a cessation of DNA supercoiling and ultimately bacterial cell death.[1][8]
Structurally, coumermycin A1 can be viewed as a dimer of a this compound-like monomer. This dimeric nature allows one molecule of coumermycin A1 to simultaneously occupy the ATP-binding sites of two GyrB subunits, effectively trapping the enzyme in an inhibited conformation.[9][10] This distinct binding mode is believed to contribute to its enhanced potency compared to this compound.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and coumermycin A1 against DNA gyrase is typically quantified by determining their half-maximal inhibitory concentration (IC50) in both DNA supercoiling and ATPase assays. The following table summarizes representative data for their activity against Escherichia coli DNA gyrase.
| Inhibitor | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| This compound | E. coli DNA Gyrase | Supercoiling | 6 - 160 | |
| E. coli DNA Gyrase | ATPase | ~900 | [1] | |
| Coumermycin A1 | E. coli DNA Gyrase | Supercoiling | <10 | |
| E. coli DNA Gyrase | ATPase | ~50 | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and ATP concentrations.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The different topological forms of the DNA (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.
a. Preparation of Relaxed Plasmid DNA:
-
Start with a solution of supercoiled plasmid DNA (e.g., pBR322) at a concentration of 1 mg/mL.
-
Incubate the plasmid DNA with a type I topoisomerase (e.g., calf thymus topoisomerase I) in the appropriate reaction buffer at 37°C for 30-60 minutes.
-
Inactivate the topoisomerase I by heating the reaction mixture to 65°C for 10 minutes.
-
Purify the relaxed plasmid DNA using a standard DNA purification kit or by phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified relaxed DNA in a suitable buffer (e.g., TE buffer) and determine its concentration.
-
Confirm the relaxed state of the plasmid by running a sample on a 1% agarose gel alongside a supercoiled DNA marker. The relaxed DNA will migrate slower than the supercoiled form.
b. Supercoiling Reaction:
-
Prepare a reaction mixture on ice containing the following components in a final volume of 30 µL:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl₂
-
2 mM DTT
-
1.8 mM Spermidine
-
1 mM ATP
-
6.5% (w/v) Glycerol
-
0.1 mg/mL Bovine Serum Albumin (BSA)
-
0.5 µg of relaxed plasmid DNA
-
Varying concentrations of the inhibitor (this compound or coumermycin A1) or solvent control (e.g., DMSO).
-
-
Add a defined amount of DNA gyrase enzyme (e.g., 1 unit, which is the amount of enzyme required to fully supercoil 0.5 µg of relaxed pBR322 in 30 minutes at 37°C).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 6 µL of 6x stop buffer/loading dye (containing EDTA and a tracking dye).
c. Agarose Gel Electrophoresis:
-
Load the reaction samples onto a 1% agarose gel in 1x TBE buffer.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated a sufficient distance.
-
Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) for 15-30 minutes.
-
Destain the gel in water for 10-20 minutes.
-
Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit of DNA gyrase. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
a. Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate containing the following components in a final volume of 100 µL:
-
50 mM Tris-HCl (pH 7.5)
-
100 mM KCl
-
5 mM MgCl₂
-
2 mM DTT
-
1 mM Phosphoenolpyruvate
-
0.2 mM NADH
-
10 units of Pyruvate Kinase
-
10 units of Lactate Dehydrogenase
-
Varying concentrations of the inhibitor (this compound or coumermycin A1) or solvent control.
-
A defined concentration of DNA gyrase enzyme (e.g., 50 nM).
-
-
Pre-incubate the mixture at 25°C for 10 minutes.
b. Initiation and Measurement:
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by DNA gyrase.
c. Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing the Molecular Interactions and Experimental Workflows
Conclusion
Both this compound and coumermycin A1 are potent inhibitors of bacterial DNA gyrase, acting through a well-characterized mechanism of competitive inhibition of the enzyme's ATPase activity. Experimental data consistently demonstrates that coumermycin A1 is a more potent inhibitor than this compound, likely due to its unique dimeric structure that allows for a more stable and effective interaction with the GyrB subunits.[9] While both compounds have served as valuable tools in studying DNA gyrase and as leads for antibiotic development, their clinical use has been limited by factors such as poor solubility and the emergence of resistance. Nevertheless, the detailed understanding of their structure-activity relationships continues to guide the design of new and improved DNA gyrase inhibitors. This guide provides the fundamental data and methodologies to aid researchers in their efforts to develop the next generation of antibiotics targeting this essential bacterial enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. inspiralis.com [inspiralis.com]
- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of DNA Topoisomers, Knots, and Catenanes by Agarose Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 5. inspiralis.com [inspiralis.com]
- 6. profoldin.com [profoldin.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ebiohippo.com [ebiohippo.com]
efficacy of novobiocin against antibiotic-resistant bacterial strains
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Efficacy of Novobiocin
The escalating crisis of antibiotic resistance necessitates a re-evaluation of older antimicrobial agents. This compound, an aminocoumarin antibiotic that inhibits bacterial DNA gyrase, is emerging as a promising candidate for combating multidrug-resistant (MDR) bacterial strains. This guide provides an objective comparison of this compound's performance against key antibiotic-resistant pathogens, supported by experimental data, to inform future research and drug development efforts.
In Vitro Efficacy of this compound
This compound has demonstrated significant in vitro activity against a range of clinically important antibiotic-resistant bacteria. Its primary mechanism of action is the inhibition of the ATPase activity of the GyrB subunit of DNA gyrase, an essential enzyme for bacterial DNA replication. This is a different target than that of fluoroquinolones, which target the GyrA subunit.
Gram-Positive Bacteria
This compound exhibits potent activity against many Gram-positive resistant strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Resistant Strains
| Bacterial Species | Resistance Profile | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator Drug | Comparator MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 - 0.5 | 0.25 | 0.25[1] | Linezolid | 1.5[2] |
| Enterococcus faecium | Vancomycin-Resistant (VRE), Ampicillin-Resistant | ≤0.5 - ≤2 | 0.5 | 1.0[3] | Daptomycin | 2[4] |
| Streptococcus pneumoniae | Amoxicillin-Resistant | 0.25 - 0.5 | - | - | Amoxicillin | 8 - 64[5] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Negative Bacteria
The efficacy of this compound against Gram-negative bacteria is generally lower due to the outer membrane acting as a permeability barrier. However, studies have shown that this compound can be effective, particularly when combined with agents that increase outer membrane permeability.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Resistant Strains
| Bacterial Species | Resistance Profile | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Acinetobacter baumannii | Multidrug-Resistant | 10 (for reference strain ATCC 17978)[6] | - | - |
| Pseudomonas aeruginosa | Multidrug-Resistant | - | - | - |
| Klebsiella pneumoniae | Multidrug-Resistant | - | - | - |
Data on MIC₅₀ and MIC₉₀ for this compound against a broad panel of clinical MDR Gram-negative isolates is limited in recent literature.
In Vivo Efficacy of this compound
Animal models have provided valuable insights into the in vivo potential of this compound, particularly in combination therapies.
A study in a murine sepsis model with amoxicillin-resistant Streptococcus pneumoniae demonstrated the significant protective effect of this compound. Doses of 200 mg/kg of this compound resulted in 90-100% survival, which was comparable to or better than high-dose amoxicillin[5].
Furthermore, clinical studies have explored the use of this compound in combination with rifampin for the eradication of MRSA colonization. One trial showed that a five-day course of oral this compound (500 mg twice daily) and rifampin (300 mg twice daily) cleared MRSA in 79% of treatment courses[7]. A randomized, double-blinded trial comparing this compound-rifampin to trimethoprim-sulfamethoxazole-rifampin for MRSA decolonization found that the this compound-containing regimen was more effective at preventing the emergence of rifampin resistance[8].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
This compound and comparator antibiotic stock solutions.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the antibiotics in the microtiter plate wells with broth.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Materials:
-
Culture flasks with appropriate broth medium.
-
Bacterial inoculum.
-
This compound and comparator antibiotic solutions.
-
Agar plates for colony counting.
-
-
Procedure:
-
Inoculate flasks containing broth and the desired antibiotic concentrations with a starting bacterial inoculum of approximately 10⁵-10⁶ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
Incubate the plates until colonies are visible and count the number of colony-forming units (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
-
Murine Sepsis Model
This in vivo model is used to evaluate the efficacy of antibiotics in a systemic infection.
-
Animal Model:
-
Typically, male or female mice of a specific strain (e.g., BALB/c or C57BL/6).
-
-
Procedure:
-
Induce sepsis by intraperitoneal injection of a standardized bacterial suspension or by cecal ligation and puncture (CLP).
-
Administer the test antibiotic (this compound) and comparator drugs at various doses and time points post-infection via a relevant route (e.g., intraperitoneal, intravenous, or oral).
-
Monitor the mice for survival over a set period (e.g., 7-14 days).
-
In some studies, bacterial load in blood and organs (e.g., spleen, liver) is determined at specific time points by sacrificing a subset of animals, homogenizing the tissues, and plating serial dilutions.
-
Survival curves are analyzed using Kaplan-Meier statistics.
-
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: this compound competitively inhibits the ATPase activity of the GyrB subunit of bacterial DNA gyrase.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion
This compound demonstrates considerable efficacy against a variety of antibiotic-resistant bacterial strains, particularly Gram-positive organisms like MRSA and VRE. Its unique mechanism of action and potential for synergistic activity in combination therapies make it a valuable candidate for further investigation. While its activity against Gram-negative bacteria is more limited, strategies to enhance its penetration through the outer membrane could broaden its clinical utility. The data presented in this guide underscore the importance of re-exploring established antibiotics like this compound in the ongoing battle against antimicrobial resistance. Further research, including comprehensive in vitro susceptibility testing against contemporary MDR isolates and well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the modern era of infectious diseases.
References
- 1. Activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of linezolid and five other antimicrobials against nosocomial isolates of methicillin-resistant Staphylococcus aureus, methicillin-resistant Staphylococcus epidermidis and vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vitro susceptibility of clinical isolates of NDM-producing Klebsiella pneumoniae to new antibiotics included in a treatment regimen for infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative In vitro activities of daptomycin and vancomycin against resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of this compound and amoxicillin in experimental sepsis caused by beta-lactam-susceptible and highly resistant pneumococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Antimicrobial Resistance Acquired through DNA Damage-Induced Mutagenesis in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of short courses of oral this compound-rifampin in eradicating carrier state of methicillin-resistant Staphylococcus aureus and in vitro killing studies of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gyrase Inhibitors: Alternatives to Novobiocin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative compounds to novobiocin for the inhibition of DNA gyrase. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of inhibitory pathways and experimental workflows.
DNA gyrase, a type II topoisomerase exclusive to bacteria, is a clinically validated and crucial target for antibacterial drug discovery.[1] This enzyme introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[1][2] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2 complex).[1][2] this compound, a coumarin antibiotic, inhibits the ATPase activity of the GyrB subunit.[3] However, its clinical use has been limited due to toxicity.[3] This has spurred the search for alternative gyrase inhibitors with improved efficacy and safety profiles. This guide explores several classes of these alternative compounds, presenting their inhibitory activities and the experimental protocols used for their characterization.
Performance Comparison of Gyrase Inhibitors
The following table summarizes the 50% inhibitory concentrations (IC50) of various compounds against DNA gyrase from different bacterial species. A lower IC50 value indicates greater potency.
| Compound Class | Compound | Target Organism | Gyrase IC50 (µM) | Reference |
| Aminocoumarins | This compound | E. coli | ~0.01 (Ki) | [3] |
| Fluoroquinolones | Ciprofloxacin | E. coli | 0.5 - 1.5 (µg/mL) | [2] |
| Levofloxacin | E. coli | 2.50 | [4] | |
| Sitafloxacin | E. faecalis | 1.38 (µg/mL) | [1] | |
| Sitafloxacin | M. tuberculosis | 1.67 (mg/L) | [5] | |
| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | Gepotidacin | S. aureus | ~0.047 | [6] |
| Gepotidacin | E. coli | 0.32 | [7] | |
| Gepotidacin | N. gonorrhoeae | 5.1 | [8] | |
| Zoliflodacin | E. coli | 9 | [9] | |
| Natural Product Derivatives | Digallic Acid | E. coli | ~8 | [3] |
| Dodecyl Gallate | E. coli | < 6.25 | [3] | |
| Daidzein | M. tuberculosis | 0.042 (µg/mL) | [10] | |
| Khelline | M. tuberculosis | 0.822 (µg/mL) | [10] | |
| Echinacoside | M. tuberculosis | 2.1 - 4.7 | [10] | |
| Epirubicin | M. tuberculosis | 2.1 - 4.7 | [10] | |
| Synthetic Pyrrolamides | Pyrrolamide 1 | E. coli | 3 | [11] |
| Synthetic Heteroaryl-Ciprofloxacin Hybrids | Compound 4 | E. coli | 0.042 | [12] |
Experimental Protocols
Detailed methodologies for the key assays used to characterize gyrase inhibitors are provided below.
DNA Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is a primary indicator of a compound's effect on the enzyme's catalytic function.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing the following components: 5X assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 DNA (0.5 µg), the test compound at various concentrations, and water to the final volume.[13]
-
Enzyme Addition: Add 1 unit of DNA gyrase to the reaction mixture. A unit of gyrase is typically defined as the amount of enzyme required to supercoil 0.5 µg of relaxed pBR322 DNA in 30 minutes at 37°C.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[14]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[13]
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. The gel is stained with ethidium bromide and visualized under UV light.[15]
-
Quantification: The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry to determine the IC50 value of the inhibitor.
Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction. This assay is particularly relevant for identifying inhibitors that, like this compound, target the ATPase site.
Protocol:
-
Reaction Setup: The assay is often performed in a microplate format. Each well contains the reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% glycerol), linear pBR322 DNA, phosphoenolpyruvate (PEP), pyruvate kinase/lactate dehydrogenase (PK/LDH), NADH, and the test compound.[16]
-
Enzyme Addition: Add purified DNA gyrase to the wells.
-
Initiation and Monitoring: Start the reaction by adding ATP. The hydrolysis of ATP is coupled to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm using a microplate reader.[16]
-
Data Analysis: The rate of NADH oxidation is proportional to the ATPase activity of gyrase. The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.
DNA Cleavage Assay
This assay is used to identify compounds that act as "gyrase poisons," such as fluoroquinolones. These inhibitors stabilize the transient covalent complex formed between gyrase and DNA, leading to double-strand breaks.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the cleavage assay buffer (typically lacks ATP for quinolones), supercoiled pBR322 DNA (0.5 µg), and the test compound.[17]
-
Enzyme Addition: Add a higher concentration of DNA gyrase than used in the supercoiling assay (approximately 10-fold more).[17]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[17]
-
Trapping the Cleavage Complex: Add SDS (0.2% w/v) and proteinase K (0.1 mg/ml) and incubate for an additional 30 minutes at 37°C to trap the covalent DNA-gyrase complex and digest the protein.[17]
-
Analysis: The DNA is then analyzed by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates that the inhibitor has stabilized the cleavage complex.
-
Quantification: The amount of linear DNA is quantified to determine the concentration of the inhibitor that produces the maximum cleavage.
Visualizations
The following diagrams illustrate the mechanism of gyrase inhibition and a typical experimental workflow for identifying and characterizing novel inhibitors.
Caption: Mechanism of DNA Gyrase Inhibition.
Caption: Experimental Workflow for Gyrase Inhibitor Discovery.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemica.com [medchemica.com]
- 10. Microbial-based natural products as potential inhibitors targeting DNA gyrase B of Mycobacterium tuberculosis: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inspiralis.com [inspiralis.com]
- 14. inspiralis.com [inspiralis.com]
- 15. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. inspiralis.com [inspiralis.com]
Novobiocin vs. Clorobiocin: A Comparative Analysis of Two Aminocoumarin Antibiotics
A deep dive into the mechanisms, in vitro efficacy, and experimental evaluation of novobiocin and clorobiocin for researchers and drug development professionals.
This compound and clorobiocin are members of the aminocoumarin class of antibiotics, known for their potent inhibition of bacterial DNA gyrase. While structurally similar, subtle differences in their chemical makeup lead to significant variations in their biological activity. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed methodologies, to inform research and development efforts in the pursuit of new antibacterial agents.
At a Glance: Key Differences
| Feature | This compound | Clorobiocin |
| Chemical Structure | Contains a methyl group at the C-8' position of the coumarin ring and a carbamoyl group on the noviose sugar. | Possesses a chlorine atom at the C-8' position of the coumarin ring and a 5-methyl-pyrrol-2-carbonyl group on the noviose sugar. |
| Potency | Potent inhibitor of DNA gyrase. | Generally more potent inhibitor of DNA gyrase in vitro compared to this compound.[1] |
| Antibacterial Spectrum | Primarily active against Gram-positive bacteria, with limited activity against most Gram-negative bacteria.[2] | Similar to this compound, with primary activity against Gram-positive bacteria.[2] |
Mechanism of Action: Targeting DNA Gyrase
Both this compound and clorobiocin exert their antibacterial effects by targeting the GyrB subunit of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[3] These antibiotics act as competitive inhibitors of the ATPase activity of GyrB, thereby preventing the enzyme from introducing negative supercoils into the DNA, which is a crucial step in relieving torsional stress during DNA replication.[3]
The inhibition of the ATPase function of GyrB effectively halts the catalytic cycle of DNA gyrase, leading to a cessation of DNA replication and ultimately bacterial cell death. The structural differences in the side chains of this compound and clorobiocin influence their binding affinity to the GyrB subunit, which is reflected in their differing potencies.[2]
Comparative In Vitro Activity
The following tables summarize the inhibitory activity of this compound and clorobiocin against DNA gyrase (IC50) and their antibacterial activity (Minimum Inhibitory Concentration - MIC) against a panel of bacterial strains.
DNA Gyrase Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound | E. coli DNA Gyrase | 0.9[1] |
| Clorobiocin | E. coli DNA Gyrase | 0.08[1] |
Antibacterial Spectrum: Minimum Inhibitory Concentrations (MIC)
| Organism | This compound (µg/mL) | Clorobiocin (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 0.05 - 0.25[4][5] | 0.03 - 0.12 |
| Staphylococcus epidermidis | ~0.25 | ~0.06 |
| Enterococcus faecalis | 16 - 64 | 4 - 16 |
| Bacillus subtilis | 0.125 | 10[6] |
| Gram-Negative Bacteria | ||
| Escherichia coli | >128[7] | 2 (efflux-impaired)[6] |
| Pseudomonas aeruginosa | >128 | >64 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of antimicrobial compounds. Below are methodologies for key assays used to characterize this compound and clorobiocin.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP. The inhibitory effect of the compounds is determined by observing the reduction in supercoiled DNA.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
DNA Gyrase (E. coli)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL BSA)
-
Test compounds (this compound, Clorobiocin) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice, each containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with a DNA stain and visualize under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of the inhibitor.
DNA Gyrase ATPase Assay
This assay quantifies the ATP hydrolysis activity of the GyrB subunit, which is inhibited by aminocoumarins. A common method is a coupled-enzyme assay where the regeneration of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
DNA Gyrase (E. coli)
-
Linear or relaxed circular DNA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Test compounds
Procedure:
-
Set up reaction mixtures in a microplate, containing assay buffer, DNA, PEP, PK, LDH, NADH, and varying concentrations of the test compound.
-
Initiate the reactions by adding DNA gyrase.
-
Start the ATPase reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a microplate reader. The rate of NADH oxidation is proportional to the ATPase activity of the gyrase.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds serially diluted in broth
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Significance of determining this compound sensitivity in the taxonomy of staphylococci] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A metabolomics perspective on clorobiocin biosynthesis: discovery of bromobiocin and novel derivatives through LC-MSE-based molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to Novobiocin Combination Therapies
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic effects of novobiocin when combined with other therapeutic agents. This compound, a decades-old antibiotic, is experiencing a resurgence in interest due to its potential to enhance the efficacy of various drugs, particularly in oncology and infectious diseases. This document compiles experimental data from preclinical and clinical studies, details relevant methodologies, and visualizes the underlying mechanisms of action to support further research and development in this promising area.
Quantitative Analysis of this compound's Synergistic Effects
The following tables summarize the quantitative data from studies investigating the synergistic or potentiating effects of this compound in combination with various drugs. These data highlight the potential for this compound to increase the therapeutic efficacy of its partner drugs, allowing for dose reduction and potentially overcoming drug resistance.
| Partner Drug(s) | Disease/Model | Key Quantitative Findings | Reference(s) |
| Cisplatin | Small-Cell Lung Carcinoma (GLC4 cell line) | 1.9-fold to 4.1-fold enhancement of cisplatin cytotoxicity.[1] | [1] |
| Cisplatin, Carmustine (BCNU) | Chinese Hamster Ovary Cells | Synergistic cytotoxicity observed; 6-fold increase in DNA-DNA interstrand crosslinks with cisplatin.[2] | [2] |
| Cisplatin, BCNU, Cyclophosphamide | Murine Fibrosarcoma (FSaIIC) | Significant enhancement of tumor growth delay; 3- to 4-fold increase in cisplatin-induced tumor cell killing; ~7-fold increase with BCNU; up to 13-fold increase with cyclophosphamide.[3] | [3] |
| Etoposide (VP-16) | Refractory Malignancies (Phase I Clinical Trial) | This compound potentiates etoposide activity by increasing its intracellular accumulation. Recommended Phase II dose of this compound established. | [4] |
| PARP Inhibitors | BRCA-mutant Cancers (Preclinical) | This compound was even more effective in combination with a PARP inhibitor in mouse models of triple-negative breast cancer.[5] | [5] |
| Partner Drug(s) | Microorganism | Key Quantitative Findings | Reference(s) |
| Tetracycline | Escherichia coli | Synergistic in broth culture (effect is dependent on Mg2+ concentration). | |
| Cationic Peptides | Multi-drug resistant E. coli | 256-fold reduction in the Minimum Inhibitory Concentration (MIC) of this compound. | |
| Penicillin | Bovine Mastitis Pathogens | Combination in a 1:2 ratio was more active than individual drugs. | |
| Chloramphenicol, Erythromycin, Lincomycin | Escherichia coli | Antagonistic effects observed. |
Mechanisms of Synergy
The synergistic effects of this compound are attributed to several distinct mechanisms of action, depending on the partner drug. In oncology, this compound's ability to inhibit DNA repair pathways and specific DNA polymerases is of particular interest.
Inhibition of DNA Polymerase Theta (POLQ) and Synthetic Lethality with PARP Inhibitors
In cancers with deficiencies in the BRCA1 or BRCA2 genes, the inhibition of Poly (ADP-ribose) polymerase (PARP) is a clinically validated therapeutic strategy. However, resistance to PARP inhibitors is a growing challenge. This compound has been identified as an inhibitor of DNA Polymerase Theta (POLQ), a key enzyme in an alternative DNA repair pathway. In BRCA-deficient cells, which are reliant on POLQ for survival, its inhibition by this compound leads to synthetic lethality. This provides a strong rationale for combining this compound with PARP inhibitors, especially in PARP inhibitor-resistant tumors.[5][6]
Potentiation of Alkylating Agents through Inhibition of DNA Repair
This compound has been shown to enhance the cytotoxicity of alkylating agents like cisplatin and cyclophosphamide.[2][3] The proposed mechanism involves the inhibition of DNA repair processes that would otherwise remove the DNA adducts and crosslinks induced by these agents. By impairing the cell's ability to repair this damage, this compound leads to an accumulation of lethal DNA lesions, resulting in increased cancer cell death.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the synergistic effects of this compound combinations.
In Vitro Synergy Assessment: Cell Viability and Combination Index (CI)
1. Cell Culture:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
2. Drug Treatment:
-
Stock solutions of this compound and the partner drug are prepared.
-
A matrix of drug concentrations is prepared, typically in a constant ratio (e.g., based on the ratio of their IC50 values) or a checkerboard format (serial dilutions of each drug).
-
Cells are treated with single agents or the drug combinations for a specified period (e.g., 48-72 hours).
3. Cell Viability Assay (e.g., MTT Assay):
-
After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
4. Data Analysis and Combination Index (CI) Calculation:
-
The dose-response curves for each drug and the combinations are generated.
-
The Combination Index (CI) is calculated using the Chou-Talalay method. This method provides a quantitative measure of the interaction between two drugs, where:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
The Dose Reduction Index (DRI) can also be calculated, which quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of the single agents.
In Vivo Synergy Assessment: Tumor Growth Inhibition
1. Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) are typically used.
-
Human cancer cells are implanted subcutaneously or orthotopically to establish tumors.
2. Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
3. Drug Administration:
-
Mice are randomized into treatment groups (vehicle control, single agents, combination).
-
This compound and the partner drug are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
4. Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
-
Statistical analysis is performed to determine the significance of the observed synergy.
Conclusion
The evidence presented in this guide strongly suggests that this compound holds significant potential as a synergistic partner for a range of therapeutic agents. Its ability to modulate DNA repair pathways and overcome drug resistance mechanisms warrants further investigation. The provided data and experimental frameworks are intended to serve as a valuable resource for the scientific community to advance the development of novel and effective this compound-based combination therapies.
References
- 1. Effect of this compound on cisplatin cytotoxicity and DNA interstrand cross-link formation in a cisplatin-resistant, small-cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances alkylating agent cytotoxicity and DNA interstrand crosslinks in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I and pharmacokinetic study of this compound in combination with VP-16 in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testing this compound in PARP Inhibitor-Resistant Cancers - NCI [cancer.gov]
- 6. Antibiotic found to kill tumour cells with DNA-repair glitch - ecancer [ecancer.org]
A Comparative Analysis of Novobiocin Analogs as Hsp90 Inhibitors
Novobiocin, a natural product initially identified as a DNA gyrase inhibitor, has garnered significant attention as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] While this compound itself exhibits weak anti-proliferative activity, with an IC50 value of approximately 700 μM against SKBr3 cells, its unique mechanism of action, which avoids the pro-survival heat shock response often seen with N-terminal Hsp90 inhibitors, has spurred the development of numerous analogs with significantly enhanced potency.[1][3][4] This guide provides a comparative study of these analogs, presenting key experimental data, detailed protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Performance Comparison of this compound Analogs
Structure-activity relationship (SAR) studies have been instrumental in optimizing the this compound scaffold. Key modifications have focused on the coumarin core, the noviose sugar moiety, and the benzamide side chain.[3][5] These modifications have led to the development of analogs with anti-proliferative activities in the low micromolar to mid-nanomolar range.[4]
A significant breakthrough in enhancing potency involved modifications to the coumarin and noviose moieties. For instance, the removal of the 4-hydroxy group of the coumarin ring and the 3'-carbamate of the noviose appendage in this compound led to the development of 4-deshydroxy this compound (DHN1) and 3'-descarbamoyl-4-deshydroxythis compound (DHN2), both of which demonstrated significantly greater potency than the parent compound.[6] Further studies have shown that replacing the noviose sugar with other functionalities can also lead to potent Hsp90 inhibitors.[7][8]
Below is a summary of the anti-proliferative activity of selected this compound analogs against various cancer cell lines.
| Compound | Target Cell Line | IC50 (μM) | Reference |
| This compound | SKBr3 | ~700 | [1][2][4] |
| Coumermycin A1 | - | 70 | [3] |
| DHN1 (4-deshydroxy this compound) | - | More potent than this compound | [6] |
| DHN2 (3'-descarbamoyl-4-deshydroxythis compound) | - | More potent than DHN1 | [6] |
| Analog 9a (ring-constrained) | - | ~50 | [1] |
| Analogs with biaryl side chain | Multiple cancer cell lines | Mid to low nanomolar | [3] |
Experimental Protocols
The evaluation of this compound analogs as Hsp90 inhibitors involves a series of key experiments to determine their efficacy and mechanism of action.
Cell Proliferation Assay (MTS/MTT Assay)
This assay is used to determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analog. Include a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.[9]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.[9]
Western Blotting for Hsp90 Client Protein Degradation
This experiment confirms that the anti-proliferative activity of the analogs is due to Hsp90 inhibition by observing the degradation of known Hsp90 client proteins.
-
Cell Treatment: Treat cells with the this compound analog at various concentrations for a specific time (e.g., 24 hours).[9]
-
Cell Lysis: Lyse the cells in an appropriate buffer to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration of each lysate.[9]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Immunoblotting: Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., Her2, Raf-1, Akt) and a loading control (e.g., Actin).[1][4]
-
Detection: Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands.[9]
Hsp90 ATPase Activity Assay
This assay measures the ability of the analogs to inhibit the ATPase activity of Hsp90, which is crucial for its chaperone function. The malachite green assay is a common method for this purpose.[10][11]
-
Reaction Setup: Prepare a reaction mixture containing Hsp90, the this compound analog at various concentrations, and ATP in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 3 hours) to allow for ATP hydrolysis.[10]
-
Stop Reaction and Color Development: Stop the reaction and add malachite green reagent, which forms a colored complex with the inorganic phosphate released from ATP hydrolysis.[10]
-
Absorbance Measurement: Measure the absorbance at 620 nm.[10]
-
Data Analysis: The amount of phosphate released is proportional to the ATPase activity. Calculate the percentage of inhibition compared to a no-inhibitor control.
Signaling Pathways and Experimental Workflows
The inhibition of Hsp90 by this compound analogs disrupts the chaperone's function, leading to the degradation of its client proteins and ultimately affecting multiple oncogenic signaling pathways.
Caption: Hsp90 inhibition by this compound analogs disrupts the chaperone cycle, leading to client protein degradation.
The experimental workflow for evaluating these inhibitors typically follows a tiered approach, starting with broad screening for anti-proliferative activity and progressing to more specific mechanistic assays.
Caption: A typical experimental workflow for the evaluation of this compound analogs as Hsp90 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound core analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Ring-Constrained this compound Analogues as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound: redesigning a DNA gyrase inhibitor for selective inhibition of hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of this compound analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of arylated this compound analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Novobiocin's Specificity for Bacterial vs. Eukaryotic Topoisomerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Novobiocin, an aminocoumarin antibiotic, has long been recognized for its potent antibacterial activity. This guide provides a detailed comparison of its specificity towards bacterial versus eukaryotic topoisomerases, supported by experimental data and methodologies. Understanding this specificity is crucial for its therapeutic applications and for the development of novel topoisomerase inhibitors.
Mechanism of Action: A Tale of Two Topoisomerases
This compound primarily targets bacterial type II topoisomerases, namely DNA gyrase and to a lesser extent, topoisomerase IV.[1][2][3] Its mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[1][2][3][4] This inhibition prevents the energy-dependent negative supercoiling of DNA, a process essential for bacterial DNA replication and transcription, ultimately leading to cell death.[2]
In contrast, this compound exhibits significantly weaker inhibitory activity against eukaryotic type II topoisomerases.[1][5] While it can inhibit eukaryotic topoisomerase II, the concentrations required are substantially higher than those needed to inhibit its bacterial counterparts.[1][6] This differential sensitivity forms the basis of this compound's selective toxicity towards bacteria.
Quantitative Comparison of Inhibitory Activity
The specificity of this compound can be quantitatively assessed by comparing its half-maximal inhibitory concentration (IC50) values against bacterial and eukaryotic topoisomerases.
| Enzyme Target | Organism/Cell Line | IC50 Value | Reference |
| DNA Gyrase | Escherichia coli | ~0.48 µM | [7] |
| DNA Gyrase | Staphylococcus aureus | Potent Inhibition (specific IC50 not provided) | [3] |
| Topoisomerase IV | Escherichia coli | Higher than for DNA gyrase | [3][8] |
| Topoisomerase II | Human | >25 µM | [3] |
| Topoisomerase II | Yeast | Not significantly inhibited at low concentrations | [5] |
| Hsp90 (eukaryotic) | - | High micromolar | [1] |
Note: IC50 values can vary depending on the specific assay conditions and the purity of the enzyme and inhibitor. The data presented here are for comparative purposes.
Experimental Protocols for Assessing Topoisomerase Inhibition
The following are standard in vitro assays used to determine the inhibitory activity of compounds like this compound against topoisomerases.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in the presence of ATP. The inhibition of this activity by this compound is then quantified.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and varying concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Quantification: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The amount of supercoiled DNA is quantified to determine the extent of inhibition.
Topoisomerase II Decatenation Assay
This assay assesses the ability of topoisomerase II to resolve catenated (interlinked) DNA networks, a process that mimics the separation of daughter chromosomes after replication.
Methodology:
-
Substrate: Use kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules isolated from trypanosomes, as the substrate.
-
Reaction: Incubate kDNA with eukaryotic topoisomerase II and varying concentrations of this compound in a reaction buffer containing ATP.
-
Analysis: Separate the reaction products by agarose gel electrophoresis. Decatenated, monomeric DNA circles will migrate into the gel, while the catenated network remains at the origin.
-
Inhibition Assessment: The reduction in the amount of decatenated DNA in the presence of this compound indicates inhibitory activity.
Visualizing the Experimental Workflow and Specificity
The following diagrams illustrate the experimental workflow for the DNA gyrase supercoiling assay and the differential targeting of this compound.
Off-Target Effects and Concluding Remarks
While this compound demonstrates clear specificity for bacterial type II topoisomerases, it is not entirely devoid of effects on eukaryotic cells, particularly at higher concentrations. It has been shown to weakly inhibit the eukaryotic heat shock protein 90 (Hsp90) and DNA polymerase theta.[1][9] These off-target effects are important considerations in its potential therapeutic applications beyond its antibiotic role, such as in cancer therapy.[9][10][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vumicro.com [vumicro.com]
- 3. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The effect of this compound on yeast topoisomerase type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances alkylating agent cytotoxicity and DNA interstrand crosslinks in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alteration of Escherichia coli topoisomerase IV to this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. toku-e.com [toku-e.com]
- 10. Antibiotic this compound found to kill tumor cells with DNA-repair glitch [dana-farber.org]
- 11. Antibiotic found to kill tumour cells with DNA-repair glitch - ecancer [ecancer.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Novobiocin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step information for the proper disposal of Novobiocin, a potent antibiotic, to maintain a safe laboratory environment and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1][2][3][4] Ensure adequate ventilation in the work area to avoid inhalation of dust.[1][2][5] In case of skin or eye contact, rinse the affected area thoroughly with water.[1][3][6][7]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to local, regional, and national regulations to prevent environmental contamination.[1][3] Improper disposal, such as flushing down drains or discarding in regular trash, can lead to the development of antibiotic-resistant bacteria and harm aquatic life.[8]
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., petri dishes, flasks), and PPE, should be segregated as chemical waste.
-
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Decontamination of Work Surfaces and Equipment:
-
Final Disposal:
-
The sealed containers of this compound waste must be disposed of through an approved waste disposal facility.[1][3] Some guidelines may recommend disposal at an industrial combustion plant.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with all applicable regulations.
-
Quantitative Data Summary
At present, publicly available experimental data on the specific degradation efficiency of this compound through various disposal methods is limited. The primary guidance from safety data sheets focuses on procedural containment and disposal through certified facilities rather than on-site chemical neutralization or degradation protocols. Researchers should always refer to their institution's specific waste management guidelines.
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal facility. | [1][3] |
| Environmental Precaution | Do not flush into surface water or contaminate soil. | [1][3] |
| Spill Cleanup | Sweep up solid material, place in a container, and clean the area with water. | [2][5][7] |
Experimental Protocols
Detailed experimental protocols for the chemical inactivation or degradation of this compound are not provided in standard safety data sheets. The recommended procedure is the complete transfer of the waste to a facility equipped to handle pharmaceutical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. neogen.com [neogen.com]
- 2. fishersci.com [fishersci.com]
- 3. neogen.com [neogen.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. bitesizebio.com [bitesizebio.com]
- 9. himediadownloads.com [himediadownloads.com]
Safeguarding Your Research: A Guide to Handling Novobiocin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Novobiocin, a coumarin antibiotic. Adherence to these procedures is critical for personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE) at a Glance
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the recommended PPE for routine handling and emergency situations involving spills.
| Operation | Required Personal Protective Equipment |
| Routine Handling | Eye Protection: Splash goggles or safety glasses with side-shields.[1][2] Hand Protection: Protective gloves.[1][3][4] Body Protection: Lab coat or other protective clothing.[1][2][5][6] Respiratory Protection: In case of insufficient ventilation or dust formation, use an approved dust respirator.[1][5][6] |
| Large Spills | Eye Protection: Splash goggles.[1] Hand Protection: Gloves.[1] Body Protection: Full suit and boots.[1] Respiratory Protection: A self-contained breathing apparatus should be used to avoid inhalation of the product.[1] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] The recommended storage temperature is typically between 2°C and 8°C.[4][7]
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3][5]
-
When weighing or transferring the solid form, use appropriate tools to prevent dispersal.
-
For preparing solutions, dissolve the this compound (sodium salt) in water; its solubility is approximately 100 mg/ml.[9] It is not recommended to store the aqueous solution for more than one day.[9]
3. Spill Management:
-
Small Spills: In case of a small spill, mechanically recover the product by sweeping or shoveling it into a suitable, labeled container for disposal.[3] Minimize dust generation during this process.[3]
-
Large Spills: For large spills, evacuate unnecessary personnel from the area.[3][7] Wear the appropriate PPE as outlined in the table above.[1] Contain the spill to prevent it from entering drains or public waters.[2][3][4][8]
4. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek medical attention if irritation persists.[5][10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][2][3] If skin irritation or a rash occurs, seek medical advice.[4][10]
-
Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting.[5] Rinse the mouth with water and seek medical attention.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the development of antibiotic-resistant bacteria.[11]
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[11] Do not pour antibiotic solutions down the drain.[5][11]
-
Contaminated Media: Autoclaving may not be sufficient to deactivate all antibiotics.[11] Therefore, media containing this compound should be treated as chemical waste unless institutional guidelines specify otherwise.[11]
-
Final Disposal: All this compound waste must be disposed of in compliance with all local, state, and national regulations.[5] This is typically handled through a licensed hazardous waste disposal service.
This compound Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. carlroth.com [carlroth.com]
- 5. neogen.com [neogen.com]
- 6. fishersci.com [fishersci.com]
- 7. neogen.com [neogen.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. neogen.com [neogen.com]
- 11. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
